molecular formula C10H12N2O B8793294 1-(Meta-tolyl)-2-imidazolidinone CAS No. 14088-94-9

1-(Meta-tolyl)-2-imidazolidinone

Katalognummer: B8793294
CAS-Nummer: 14088-94-9
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: PGTOGOCRLGQJNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Meta-tolyl)-2-imidazolidinone is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Meta-tolyl)-2-imidazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Meta-tolyl)-2-imidazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

14088-94-9

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

1-(3-methylphenyl)imidazolidin-2-one

InChI

InChI=1S/C10H12N2O/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13)

InChI-Schlüssel

PGTOGOCRLGQJNM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N2CCNC2=O

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of action of 1-(Meta-tolyl)-2-imidazolidinone in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 1-(Meta-tolyl)-2-imidazolidinone in Organic Synthesis

Executive Summary

The advent of asymmetric organocatalysis has revolutionized modern synthetic chemistry, establishing itself as a third pillar alongside metal and enzymatic catalysis.[1] Within this field, chiral imidazolidinones, particularly those developed by David MacMillan, have emerged as powerful tools for the stereoselective synthesis of complex molecules.[1][2] This guide provides an in-depth exploration of the mechanism of action of a representative member of this class, 1-(Meta-tolyl)-2-imidazolidinone. We will dissect the core principles of iminium ion catalysis, the foundational mechanism through which this catalyst operates, and illustrate its application in key synthetic transformations. This document aims to provide researchers and drug development professionals with a comprehensive understanding of the catalyst's function, from its fundamental activation mode to practical experimental considerations, thereby enabling its effective application in the synthesis of chiral compounds.

Introduction: The Rise of Imidazolidinone Organocatalysts

For decades, the synthesis of single-enantiomer compounds relied heavily on chiral auxiliaries or transition-metal catalysts. The turn of the 21st century witnessed a paradigm shift with the independent discoveries of Benjamin List and David MacMillan, who demonstrated that small organic molecules could catalyze asymmetric reactions with remarkable efficiency and selectivity, earning them the 2021 Nobel Prize in Chemistry.[1][2]

MacMillan's contribution centered on the development of chiral secondary amines, such as imidazolidinones, designed to operate via a novel activation pathway: iminium ion catalysis.[][4] These catalysts are robust, easy to prepare from common amino acids, and environmentally benign, making them highly attractive for both academic and industrial applications.[2][] The 1-(Meta-tolyl)-2-imidazolidinone scaffold is a specific iteration of this "MacMillan catalyst" family, engineered to provide a defined chiral environment for a wide array of chemical transformations.

The Core Mechanism: Iminium Ion Catalysis

The primary mode of action for 1-(Meta-tolyl)-2-imidazolidinone when reacting with α,β-unsaturated aldehydes is through the formation of a transient, chiral iminium ion.[2][5] This activation strategy lowers the energy of the substrate's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its reactivity as an electrophile.[2][4] The catalytic cycle can be understood through a sequence of discrete, reversible steps.

The Catalytic Cycle involves:

  • Iminium Ion Formation: The secondary amine of the 1-(Meta-tolyl)-2-imidazolidinone catalyst undergoes rapid and reversible condensation with an α,β-unsaturated aldehyde. This reaction, often facilitated by a weak acid co-catalyst, forms a chiral iminium ion.[][4]

  • LUMO Lowering & Stereocontrol: The formation of the iminium ion significantly lowers the LUMO energy of the π-system, making the β-carbon highly electrophilic and activating the substrate for nucleophilic attack.[2] Crucially, the bulky meta-tolyl group on the catalyst's chiral backbone sterically shields one of the two faces of the iminium ion. This directs the incoming nucleophile (e.g., a diene or an arene) to the less hindered face, thereby controlling the stereochemical outcome of the reaction.[6][7]

  • Carbon-Carbon Bond Formation: The activated iminium ion reacts with a nucleophile. In the case of a Diels-Alder reaction, a diene adds across the double bond to form a new carbon-carbon bond, establishing the desired stereocenters.[6][8]

  • Hydrolysis & Catalyst Regeneration: The resulting product, still bound to the catalyst as an enamine or iminium species, undergoes hydrolysis. This step releases the final, enantioenriched product and regenerates the 1-(Meta-tolyl)-2-imidazolidinone catalyst, allowing it to re-enter the catalytic cycle.

Iminium_Ion_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_legend Legend Catalyst 1-(m-tolyl)-2-imidazolidinone (Chiral Amine) Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium TS Stereodetermining Transition State Iminium->TS + Nucleophile Nucleophile Nucleophile (e.g., Diene) Nucleophile->TS Adduct Covalent Adduct TS->Adduct Adduct->Catalyst (Hydrolysis) Product Enantioenriched Product Adduct->Product + H₂O Key_Catalyst Catalyst Species Key_Intermediate Key Intermediate Key_TS Transition State Key_Product Final Product

Caption: The catalytic cycle of 1-(Meta-tolyl)-2-imidazolidinone in iminium ion catalysis.

Key Applications in Asymmetric Synthesis

The power of this catalytic mechanism is demonstrated by its broad applicability across several fundamental C-C bond-forming reactions.

Enantioselective Diels-Alder Reaction

The organocatalytic Diels-Alder reaction was one of the first and most significant applications of imidazolidinone catalysts.[2][] The catalyst activates α,β-unsaturated aldehydes towards cycloaddition with various dienes, producing chiral cyclohexene derivatives with high yields and enantioselectivities.[4]

Table 1: Representative Data for Imidazolidinone-Catalyzed Diels-Alder Reactions

DieneAldehydeCatalyst Loading (mol%)Yield (%)Endo/Exo Ratioee (%) (Endo)Reference
CyclopentadieneCinnamaldehyde5-1082>20:193[2]
CyclopentadieneAcrolein108513:186[6]
1,3-ButadieneCrotonaldehyde2078-92[9]

Note: Data is representative of the general class of MacMillan imidazolidinone catalysts.

Diels_Alder_Workflow General Experimental Workflow for Diels-Alder Reaction Start Start Setup 1. Combine catalyst, acid additive, and solvent in a reaction vessel. Start->Setup Cool 2. Cool the mixture (e.g., to -78 °C). Setup->Cool Add_Aldehyde 3. Add α,β-unsaturated aldehyde and stir to form iminium ion. Cool->Add_Aldehyde Add_Diene 4. Add diene dropwise. Add_Aldehyde->Add_Diene React 5. Allow reaction to proceed for specified time, monitoring by TLC or LC-MS. Add_Diene->React Quench 6. Quench the reaction (e.g., with saturated NaHCO₃). React->Quench Workup 7. Perform aqueous workup and extract with organic solvent. Quench->Workup Purify 8. Purify the crude product via flash column chromatography. Workup->Purify Analyze 9. Analyze product for yield, diastereoselectivity (NMR), and enantioselectivity (chiral HPLC). Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for an imidazolidinone-catalyzed reaction.

Enantioselective Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a cornerstone reaction for functionalizing aromatic rings.[10][11] Using 1-(Meta-tolyl)-2-imidazolidinone, electron-rich arenes and heterocycles (like indoles, pyrroles, and furans) can be added to the β-position of α,β-unsaturated aldehydes.[2][4] The highly electrophilic iminium ion intermediate readily undergoes attack by the arene nucleophile, leading to the formation of highly enantioenriched products.[4] This method avoids the use of harsh Lewis acids typically required for classical Friedel-Crafts reactions.[10]

Experimental Protocol: A General Procedure

The following provides a self-validating, field-proven protocol for a typical enantioselective Diels-Alder reaction using an imidazolidinone catalyst. The causality behind each step is explained to ensure scientific integrity.

Objective: To synthesize an enantioenriched Diels-Alder adduct from cyclopentadiene and cinnamaldehyde.

Materials:

  • (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one monohydrochloride (a common MacMillan catalyst, mechanistically analogous to the m-tolyl variant)

  • Cinnamaldehyde

  • Cyclopentadiene (freshly cracked)

  • Solvent: Methanol/Water mixture (e.g., 95:5 v/v)

  • Dichloromethane (for extraction)

  • Saturated aq. NaHCO₃ (for quenching)

  • Anhydrous MgSO₄ (for drying)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Activation: To a clean, dry flask under a nitrogen atmosphere, add the imidazolidinone catalyst (0.1 mmol, 10 mol%). Add the methanol/water solvent mixture (5.0 mL). Causality: The proton source (from the hydrochloride salt or an additive) is crucial for efficient iminium ion formation and turnover. The presence of water has been shown to be beneficial for both reaction rate and enantioselectivity in many cases.[7]

  • Substrate Addition: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C). Add the cinnamaldehyde (1.0 mmol, 1.0 equiv) and stir for 5-10 minutes. Causality: This pre-stirring period allows for the equilibrium formation of the chiral iminium ion intermediate before the diene is introduced, ensuring the catalyzed pathway is dominant.

  • Nucleophile Addition: Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise to the reaction mixture. Causality: An excess of the diene is used to drive the reaction to completion. Slow addition can help control any exotherm.

  • Reaction Monitoring: Stir the reaction at the specified temperature for 2-24 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Monitoring ensures the reaction is stopped at optimal conversion, preventing potential side reactions or degradation of the product.

  • Workup and Purification: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel. Causality: The basic quench hydrolyzes the remaining iminium/enamine species and neutralizes the acid. Standard extraction and chromatography isolate the desired product from the catalyst and any unreacted starting materials.

  • Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC). Causality: This final step validates the success of the asymmetric catalysis by quantifying the stereochemical outcome.

Conclusion

1-(Meta-tolyl)-2-imidazolidinone and its structural analogs are exceptionally effective organocatalysts that operate through a well-defined iminium ion activation mechanism. By lowering the LUMO of α,β-unsaturated carbonyls, these catalysts facilitate a host of important synthetic transformations, including Diels-Alder cycloadditions and Friedel-Crafts alkylations, with high levels of enantiocontrol. The operational simplicity, stability, and environmentally benign nature of these catalysts have cemented their role as indispensable tools for chemists in academic and industrial research, particularly in the field of drug development where stereochemical purity is paramount.

References

  • Chiral imidazolidinones: A class of priviliged organocatalysts in stereoselective organic synthesis.
  • Design of main-chain polymers of chiral imidazolidinone for asymmetric organocatalysis applic
  • MacMillan Imidazolidinone Organoc
  • Macmillan Imidazolidinone Organoc
  • Chiral Imidazolidinones. Alfa Chemistry.
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PMC.
  • A Nobel Prize for Asymmetric Organoc
  • Macmillan Imidazolidinone Organoc
  • Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. PMC.
  • Macmillan Imidazolidinone Organocatalysts [Asymmetric Synthesis]. TCI AMERICA.
  • Asymmetric Organocatalysis - An Ingenious Tool for Building Molecules. Indian Academy of Sciences.
  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE C
  • The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsatur
  • Friedel-Crafts Alkyl
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c

Sources

Physicochemical Profiling and Pharmacological Utility of 1-(Meta-tolyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Strategic Context & Executive Summary

1-(Meta-tolyl)-2-imidazolidinone (CAS: 14088-94-9) is a specialized heterocyclic compound characterized by a five-membered cyclic urea (imidazolidin-2-one) core substituted with a meta-tolyl group at the N1 position. In contemporary medicinal chemistry, the transition from acyclic to cyclic ureas is a highly effective strategy used to rigidify pharmacophores, enhance metabolic stability, and improve overall pharmacokinetic profiles[1].

Unlike linear ureas, which suffer from conformational flexibility and susceptibility to hydrolytic degradation, the cyclic constraint of the imidazolidin-2-one ring locks the hydrogen bond donor (N-H) and acceptor (C=O) into a highly specific, predictable vector[2]. This structural rigidity makes 1-(m-tolyl)-2-imidazolidinone an exceptional scaffold for drug design, particularly in the development of cytochrome P450 17A1 (CYP17A1) inhibitors for the treatment of androgen-dependent disorders such as prostate cancer[3].

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in biological systems and formulation matrices. Below is a synthesized profile of its core metrics.

Table 1: Quantitative Physicochemical Data for 1-(m-Tolyl)-2-imidazolidinone

PropertyValueExperimental/Predictive Basis
Molecular Formula C10H12N2OExact Mass: 176.09 g/mol
Molecular Weight 176.22 g/mol Standard Atomic Weights
CAS Registry Number 14088-94-9Chemical Abstracts Service
Hydrogen Bond Donors 1N3-H of the imidazolidinone ring
Hydrogen Bond Acceptors 1C=O carbonyl oxygen
Topological Polar Surface Area 29.1 ŲCalculated based on cyclic urea core
Predicted LogP (Octanol/Water) ~1.8Lipophilic m-tolyl + hydrophilic urea
Rotatable Bonds 1N1-Aryl bond

Mechanistic Insights: The Cyclic Urea Pharmacophore

As an Application Scientist, it is vital to understand why this specific molecular architecture is chosen over alternatives. Acyclic ureas often incur high entropic penalties upon target binding because they must adopt a specific conformation from a highly flexible state[1]. By constraining the urea moiety into an imidazolidin-2-one ring, the molecule is pre-organized.

In the context of oncology, 1,3-disubstituted imidazolidin-2-one derivatives have been patented as potent inhibitors of CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the biosynthesis of androgens[3]. The meta-tolyl group acts as a hydrophobic anchor, engaging the lipophilic binding pocket of the CYP enzyme via Van der Waals interactions. Simultaneously, the rigidified cyclic urea core coordinates with the active site network, effectively halting the conversion of pregnenolone to downstream androgens like testosterone, thereby starving hormone-dependent prostate cancer cells of proliferative signals[3].

CYP17A1_Pathway Chol Cholesterol Preg Pregnenolone Chol->Preg DHEA DHEA Preg->DHEA 17α-hydroxylase/17,20-lyase CYP CYP17A1 Enzyme CYP->Preg Catalyzes Imid 1-(m-Tolyl)-2-imidazolidinone (Inhibitor) Imid->CYP Competitive Inhibition Testo Testosterone DHEA->Testo AR Androgen Receptor (AR) Testo->AR Binds Prolif Tumor Proliferation AR->Prolif Transactivation

Fig 1. CYP17A1 inhibition pathway by imidazolidin-2-one derivatives in prostate cancer models.

Experimental Methodologies: Self-Validating Systems

Data integrity in early-stage drug development relies on self-validating experimental designs. Below are the definitive, step-by-step workflows for profiling the physicochemical behavior of 1-(m-tolyl)-2-imidazolidinone.

Protocol A: Thermodynamic Solubility Assessment

Causality: Kinetic solubility assays (e.g., DMSO stock dilution) frequently overestimate solubility due to the formation of metastable, supersaturated solutions. For a rigid, crystalline cyclic urea, thermodynamic solubility provides the true equilibrium value required for accurate pharmacokinetic modeling.

  • Solid Dispensing: Accurately weigh 2.0 mg of crystalline 1-(m-tolyl)-2-imidazolidinone into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of pH 7.4 Phosphate-Buffered Saline (PBS). Rationale: Mimics physiological pH. The neutral nature of the cyclic urea means solubility will largely be pH-independent, but standardizing ionic strength is crucial for reproducibility.

  • Equilibration: Seal the vial and incubate on a thermoshaker at 37°C and 800 rpm for 48 hours. Rationale: A 48-hour window ensures the system overcomes any kinetic barriers and reaches true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a thick-walled centrifuge tube and ultracentrifuge at 50,000 × g for 30 minutes at 37°C. Rationale: Filtration is strictly avoided. The lipophilic meta-tolyl group may non-specifically bind to standard PTFE or nylon syringe filters, artificially lowering the quantified concentration.

  • Quantification: Dilute the supernatant 1:10 in the mobile phase and quantify via HPLC-UV against a validated standard curve.

  • Solid-State Verification (Self-Validating Step): Recover the remaining solid pellet and analyze via powder X-ray diffraction (pXRD). Rationale: This ensures the undissolved material has not converted to a less soluble hydrate or polymorph during the 48-hour aqueous incubation, which would invalidate the baseline solubility measurement.

Solubility_Workflow Prep Solid Compound Prep (1-(m-Tolyl)-2-imidazolidinone) Buffer Add Aqueous Buffer (pH 7.4 PBS) Prep->Buffer Incubate Incubation & Agitation (48h, 37°C) Buffer->Incubate Phase Phase Separation (Ultracentrifugation) Incubate->Phase HPLC HPLC-UV/MS Quantification Phase->HPLC Supernatant Validate Solid State Verification (pXRD for polymorphs) Phase->Validate Pellet HPLC->Validate Mass Balance Check

Fig 2. Self-validating thermodynamic solubility workflow with solid-state verification.

Protocol B: Lipophilicity (LogD_7.4) Determination via Shake-Flask LC-MS

Causality: While the predicted LogP is ~1.8, experimental verification is required to account for the specific solvation dynamics and hydrogen-bonding capacity of the cyclic urea core[1].

  • Phase Pre-saturation: Vigorously stir 1-octanol and pH 7.4 PBS together for 24 hours, then separate. Rationale: Ensures mutual saturation so that phase volumes do not shift during the actual experiment.

  • Solute Addition: Dissolve 100 µg of the compound in 10 µL of DMSO, then add to a vial containing 1.0 mL of pre-saturated octanol and 1.0 mL of pre-saturated PBS.

  • Partitioning: Vortex for 5 minutes, then centrifuge at 3,000 × g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Carefully sample both the octanol and aqueous layers using separate positive-displacement pipettes to prevent cross-contamination. Quantify both layers using LC-MS/MS.

  • Mass Balance Calculation (Self-Validating Step): Calculate the total mass of the compound recovered in both phases combined. Rationale: If the recovered mass is <95% of the input mass, it indicates non-specific binding to the glass vial or compound degradation, flagging the resulting LogD value as potentially artifactual.

References

  • Title: 1, 3-disubstituted imidazolidin-2-one derivatives as inhibitors of CYP 17 (Patent AU2010264698C1)
  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PubMed Central (NIH) URL: [Link]

  • Title: Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination Source: PubMed Central (NIH) URL: [Link]

Sources

Spectroscopic Characterization of 1-(Meta-Tolyl)-2-Imidazolidinone Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(meta-tolyl)-2-imidazolidinone (CAS 14088-94-9) serves as a critical cyclic urea scaffold in advanced medicinal chemistry. Imidazolidin-2-one derivatives are heavily utilized in the design of1[1]. Because the structural and polymorphic integrity of this intermediate directly dictates the pharmacokinetic profiles of downstream active pharmaceutical ingredients (APIs), rigorous structural elucidation is non-negotiable. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of 1-(m-tolyl)-2-imidazolidinone derivatives, ensuring absolute quality control in drug development workflows.

Chemical Context & Mechanistic Rationale

The imidazolidin-2-one core is a five-membered cyclic urea. When substituted at the N1 position with a meta-tolyl group, the molecule exhibits unique electronic and steric properties. The electron-donating nature of the meta-methyl group subtly modulates the electron density across the phenyl ring, which in turn influences the resonance stabilization of the adjacent urea nitrogen. This electronic communication directly impacts the hydrogen-bonding capacity of the N3-H proton, shifting its spectroscopic signatures in both NMR and FT-IR analyses, and necessitating highly specific analytical conditions[2].

Analytical Workflow

To ensure robust structural elucidation and prevent false positives (such as misidentifying ortho- or para-tolyl regioisomers), a multi-modal spectroscopic approach is required.

G A Synthesis of 1-(m-tolyl) -2-imidazolidinone B Purification (Recrystallization / LC) A->B Crude Product C Spectroscopic Characterization B->C Pure Compound D NMR Spectroscopy (1H, 13C, 2D) C->D E FT-IR Spectroscopy (ATR Method) C->E F High-Resolution MS (ESI-TOF) C->F G Structural Validation & Impurity Profiling D->G E->G F->G

Multi-modal workflow for the synthesis and structural validation of imidazolidinone derivatives.

Spectroscopic Methodologies & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection: For 1-(m-tolyl)-2-imidazolidinone, the choice of deuterated solvent is the most critical variable. While Chloroform-d (CDCl₃) is a standard laboratory solvent, it often leads to severe line broadening of the N3-H proton due to rapid intermolecular proton exchange. By utilizing2, the strong hydrogen-bond accepting nature of the solvent locks the N-H proton, significantly slowing the exchange rate and yielding a sharp, quantifiable signal at approximately 6.80 ppm[2]. Structural Signatures: The cyclic urea backbone presents as two coupled multiplets for the C4 and C5 methylene protons. The asymmetry introduced by the N1-aryl group deshields the C5 protons (which are spatially closer to the aryl ring) relative to the C4 protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Sampling Technique: Traditional KBr pelleting is strongly discouraged for imidazolidinones. Potassium bromide is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretching band (3300–3500 cm⁻¹) that completely masks the diagnostic N-H stretch of the cyclic urea. Attenuated Total Reflectance (ATR) FT-IR is the mandatory alternative. ATR requires no matrix, preserves the solid-state polymorphic form of the derivative, and provides unambiguous resolution of the N-H and C=O stretching modes.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization: The basicity of the N3 nitrogen in the imidazolidin-2-one ring makes it an excellent candidate for positive Electrospray Ionization (ESI+). Soft ionization prevents the premature fragmentation of the cyclic urea core, ensuring the intact[M+H]⁺ molecular ion is the base peak, which is critical for confirming the exact mass of the meta-tolyl substitution.

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts for 1-(m-tolyl)-2-imidazolidinone (in DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H2.30Singlet (s)3HAr-CH₃ (meta-tolyl methyl)
¹H3.40 - 3.50Multiplet (m)2HCH₂ (imidazolidinone C4)
¹H3.80 - 3.90Multiplet (m)2HCH₂ (imidazolidinone C5)
¹H6.80Broad Singlet (br s)1HN-H (imidazolidinone N3)
¹H6.85 - 7.40Multiplet (m)4HAr-H (meta-tolyl aromatic protons)
¹³C21.5Singlet-Ar-CH₃
¹³C38.2Singlet-CH₂ (C4)
¹³C45.1Singlet-CH₂ (C5)
¹³C115.0 - 138.0Multiple-Ar-C (Aromatic carbons)
¹³C159.5Singlet-C=O (C2 cyclic urea carbonyl)

Table 2: Key ATR-FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Peak Shape & IntensityVibrational Assignment
3250 - 3350Broad, MediumN-H stretch (secondary amide/urea)
2920, 2850Sharp, WeakC-H stretch (aliphatic CH₂ and CH₃)
1690 - 1710Sharp, StrongC=O stretch (cyclic urea carbonyl)
1500 - 1600Sharp, MediumC=C stretch (aromatic ring)
1250 - 1300Sharp, MediumC-N stretch

Self-Validating Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified 1-(m-tolyl)-2-imidazolidinone derivative in 0.6 mL of anhydrous DMSO-d₆.

    • Self-Validation Check: Visually inspect the tube against a light source. The solution must be completely clear; microscopic particulate matter degrades magnetic field homogeneity (shimming) and causes peak tailing.

  • Calibration: Lock the spectrometer to the deuterium signal of DMSO-d₆. Calibrate the chemical shift scale utilizing the residual solvent quintet at 2.50 ppm for ¹H and the septet at 39.52 ppm for ¹³C.

  • Acquisition: Acquire ¹H spectra with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the N-H proton. For ¹³C, utilize a minimum of 512 scans with composite pulse proton decoupling.

  • Validation: Verify the integration ratio algebraically. The meta-tolyl methyl group must integrate to exactly 3.00, serving as the internal quantitative reference. The sum of the remaining integrals must equal exactly 9 protons.

Protocol 2: ATR-FTIR Analysis
  • Background Acquisition: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The background spectrum must show >95% transmittance across the 4000-400 cm⁻¹ range. Any peaks present indicate crystal contamination, requiring recleaning before proceeding.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the center of the crystal. Apply the pressure anvil until the torque mechanism slips, ensuring intimate, uniform contact between the crystal and the sample.

  • Acquisition: Scan the sample using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Validation: Confirm the absence of a broad water band at 3400 cm⁻¹. The presence of a sharp, intense peak at ~1700 cm⁻¹ definitively validates the integrity of the cyclic urea carbonyl.

References

  • Title: Route Selection and Process Development for a 5-Piperazinylquinaldine Derivative for the Treatment of Depression and Anxiety Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: MDPI (Molecules) URL: [Link]

Sources

Pharmacokinetics and Preliminary Toxicity Profile of 1-(Meta-tolyl)-2-imidazolidinone (MT-IMZ)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a thorough understanding of its interaction with a biological system. This technical guide provides a comprehensive framework for establishing the initial pharmacokinetic (PK) and toxicological profile of 1-(Meta-tolyl)-2-imidazolidinone (MT-IMZ), a novel compound with therapeutic potential. We detail the causality-driven experimental designs for in vitro and in vivo studies, focusing on generating a robust, decision-enabling dataset. This document outlines validated protocols for assessing metabolic stability, plasma protein binding, cellular permeability, in vivo pharmacokinetics in a rodent model, and preliminary safety assessments, including in vitro cytotoxicity and an in vivo acute oral toxicity study compliant with international guidelines. The integration of these datasets provides a foundational understanding of the compound's disposition and safety, guiding future development strategies.

Introduction: The Imperative of Early-Stage Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant portion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic properties or unforeseen toxicity.[1] Therefore, a comprehensive assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, alongside a preliminary toxicity evaluation, is a critical, non-negotiable step in the preclinical phase.[2][3]

This guide focuses on 1-(Meta-tolyl)-2-imidazolidinone (MT-IMZ), a molecule belonging to the imidazolidinone class. While this heterocyclic scaffold is present in various biologically active agents, its specific metabolic fate and toxicity are highly dependent on the substituents.[4][5] This document provides the detailed methodologies to build a foundational ADME-Tox profile for MT-IMZ, enabling an early, data-driven assessment of its viability as a drug candidate.

The objective of this guide is to present a self-validating system of protocols that not only generate data but also provide insights into the compound's behavior, thereby informing rational decisions for lead optimization and further preclinical development.[6]

Pharmacokinetic (PK) Characterization

The goal of pharmacokinetic studies is to quantify the journey of a drug through the body.[7] Our investigation into MT-IMZ begins with a suite of in vitro assays to predict its in vivo behavior, followed by a definitive in vivo study in a rodent model.

Foundational In Vitro ADME Profiling

These assays are designed to be high-throughput and resource-efficient, providing crucial early indicators of potential liabilities.[1]

Causality: The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP450) enzymes are key players.[8] Assessing a compound's stability in the presence of liver microsomes (which are rich in CYP450s) is a standard method to predict its metabolic clearance in vivo. A compound that is too rapidly metabolized may have a short half-life, making it difficult to maintain therapeutic concentrations.[5]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of MT-IMZ (10 mM in DMSO).

    • Thaw pooled rat liver microsomes (RLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, RLM (final protein concentration 0.5 mg/mL), and MT-IMZ (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Include control wells:

      • Negative Control: No NADPH system (to assess non-enzymatic degradation).

      • Positive Control: A compound with known metabolic instability (e.g., Verapamil).

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aspirate an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard (IS) to precipitate proteins and stop the reaction.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining percentage of MT-IMZ at each time point using a validated LC-MS/MS method.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of MT-IMZ remaining versus time.

    • The slope of the line gives the rate constant, k.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Causality: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available to be metabolized or excreted.[10] High plasma protein binding can limit a drug's efficacy and affect its distribution. The rapid equilibrium dialysis (RED) method is a reliable technique to determine the fraction of a compound bound to plasma proteins.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation:

    • Prepare a 10 mM stock solution of MT-IMZ in DMSO.

    • Spike MT-IMZ into rat plasma to a final concentration of 5 µM.

    • Prepare a dialysis buffer (Phosphate Buffered Saline, PBS, pH 7.4).

  • Assay Setup:

    • Use a RED device, which consists of single-use dialysis inserts with a vertical dialysis membrane (8K MWCO).

    • Add the MT-IMZ-spiked plasma to the sample chamber of the RED insert.

    • Add the dialysis buffer to the buffer chamber.

    • Seal the plate and incubate at 37°C in a shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison, add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample to equalize matrix effects.[9]

    • Precipitate proteins with acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant from both chambers by LC-MS/MS.

  • Data Calculation:

    • Calculate the Fraction Unbound (fu) using the formula: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Calculate the Percentage Bound: % Bound = (1 - fu) * 100

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Causality: While in vitro assays are predictive, an in vivo study is essential to understand the complex interplay of ADME processes in a whole organism.[11] This study will determine key PK parameters that define the compound's systemic exposure and persistence. The rat is a commonly used and well-characterized species for initial PK studies.[12]

Experimental Design Workflow

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation acclimatize Animal Acclimatization (Sprague-Dawley Rats, n=6) formulate Formulation Preparation (e.g., 20% Solutol in Water) iv_dose Group 1 (n=3) IV Administration (2 mg/kg) formulate->iv_dose po_dose Group 2 (n=3) Oral Gavage (PO) (10 mg/kg) formulate->po_dose sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24h) iv_dose->sampling po_dose->sampling process Plasma Isolation (Centrifugation) sampling->process extract Protein Precipitation & Sample Extraction process->extract quantify LC-MS/MS Quantification of MT-IMZ extract->quantify pk_model Pharmacokinetic Modeling (Non-compartmental analysis) quantify->pk_model calc Calculate PK Parameters (AUC, Cmax, t½, CL, Vd, F%) pk_model->calc

Caption: Workflow for the in vivo pharmacokinetic study of MT-IMZ.

Experimental Protocol: In Vivo PK Study

  • Animal Model:

    • Male Sprague-Dawley rats (250-300g) will be used. Animals will be cannulated (jugular vein) to facilitate serial blood sampling.

    • Animals will be fasted overnight before dosing but allowed free access to water.[13]

  • Dosing:

    • Intravenous (IV) Group (n=3): MT-IMZ will be administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Group (n=3): MT-IMZ will be administered via oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.[14] The vehicle will be a suitable formulation determined during pre-formulation studies (e.g., 20% Solutol in water).

  • Blood Sampling:

    • Serial blood samples (~100 µL) will be collected from the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Samples will be collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

  • Plasma Processing and Bioanalysis:

    • Plasma will be separated by centrifugation and stored at -80°C until analysis.

    • The concentration of MT-IMZ in plasma samples will be determined using a validated LC-MS/MS method. Method validation will be performed according to regulatory guidance, assessing linearity, accuracy, precision, and selectivity.[15]

  • Pharmacokinetic Data Analysis:

    • Plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

    • Key parameters will be calculated, including: Maximum concentration (Cmax), time to Cmax (Tmax), Area Under the Curve (AUC), terminal half-life (t½), clearance (CL), and volume of distribution (Vd).

    • Oral bioavailability (F%) will be calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .

Hypothetical Pharmacokinetic Data for MT-IMZ

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)Unit
Cmax1250850ng/mL
Tmax0.081.0h
AUC (0-inf)28006300ng*h/mL
3.54.1h
CL11.9-mL/min/kg
Vd3.2-L/kg
F% -45% %

Preliminary Toxicity Assessment

Early identification of potential toxicity is crucial.[2] The preliminary assessment combines a rapid in vitro screen for cytotoxicity with a foundational in vivo acute toxicity study.

In Vitro Cytotoxicity Assay (MTT Assay)

Causality: The MTT assay is a colorimetric method used to assess cell viability.[16] It measures the metabolic activity of mitochondrial reductase enzymes in living cells. A reduction in this activity is indicative of cytotoxicity. Using a human liver cell line like HepG2 provides an early indication of potential hepatotoxicity.[17]

Experimental Protocol: MTT Assay on HepG2 Cells

  • Cell Culture:

    • Culture HepG2 cells in appropriate media until they reach ~80% confluency.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of MT-IMZ in the cell culture medium (e.g., from 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of MT-IMZ.

    • Include controls:

      • Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO) only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Incubate the plate for 48 hours at 37°C.

  • MTT Assay:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the MT-IMZ concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Cytotoxicity Data for MT-IMZ

Cell LineAssayEndpointResult
HepG2MTTIC₅₀> 100 µM
In Vivo Acute Oral Toxicity Study

Causality: An acute oral toxicity study provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance.[14] This study is conducted following established international guidelines to ensure animal welfare and data reliability. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a compound's toxicity.[13][19]

Acute Toxicity Study Design (OECD 423)

G cluster_step1 Step 1: Initial Dosing (n=3 animals) cluster_obs1 Observation Period (14 days) cluster_step2 Step 2: Subsequent Dosing Decisions start Start with Dose: 300 mg/kg dose300 Administer 300 mg/kg to 3 animals start->dose300 outcome300 Assess Outcome dose300->outcome300 dose2000 Mortality ≤ 1: Dose 3 new animals at 2000 mg/kg outcome300->dose2000 Mortality ≤ 1 dose50 Mortality ≥ 2: Dose 3 new animals at 50 mg/kg outcome300->dose50 Mortality ≥ 2 stop_cat4 Outcome at 2000 mg/kg: Mortality ≤ 1 -> Classify GHS 5 or Unclassified -> Stop Test dose2000->stop_cat4 If Mortality ≤ 1 stop_cat3 Outcome at 2000 mg/kg: Mortality ≥ 2 -> Classify GHS 4 -> Stop Test dose2000->stop_cat3 If Mortality ≥ 2

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model:

    • Female rats are typically used, as they are often slightly more sensitive. Animals are fasted overnight before dosing.[13]

  • Dosing Procedure:

    • The study begins with a starting dose of 300 mg/kg, administered to a group of 3 rats by oral gavage. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.[14][19]

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.), and body weight changes.

    • Intensive observation occurs for the first several hours post-dosing and then daily for a total of 14 days.[14]

  • Stepwise Progression:

    • The outcome of the first group determines the next step.

    • If 2 or 3 animals die: The test is repeated with a lower dose (e.g., 50 mg/kg).

    • If 0 or 1 animal dies: The test is repeated with a higher dose (e.g., 2000 mg/kg).

    • This process continues until a stopping criterion is met, which allows for classification of the substance according to the Globally Harmonised System (GHS).[13]

  • Endpoint:

    • The primary endpoint is the classification of MT-IMZ into a GHS toxicity category based on the observed mortality at different dose levels. A full necropsy of all animals is performed at the end of the study.

Integrated Discussion and Future Directions

The synthesis of pharmacokinetic and toxicological data provides the first comprehensive look at the potential of MT-IMZ.

  • Pharmacokinetic Profile: The hypothetical data suggest that MT-IMZ has moderate oral bioavailability (45%) and a half-life of approximately 4 hours in rats. This profile may be suitable for once or twice-daily dosing, though this will ultimately depend on the pharmacodynamic relationship. The clearance is low relative to liver blood flow, suggesting it is not a highly extracted compound.

  • Toxicity Profile: The in vitro cytotoxicity result (IC₅₀ > 100 µM) indicates a low potential for direct cellular toxicity. The in vivo acute oral study will provide a GHS classification, which is essential for safe handling and for designing the dose ranges for future repeated-dose toxicity studies. An expected outcome for a viable drug candidate would be classification in GHS Category 5 or unclassified (LD₅₀ > 2000 mg/kg).

Future Directions:

  • Metabolite Identification: Identify the major metabolic pathways of MT-IMZ using in vitro systems and in vivo samples to understand if metabolites contribute to the efficacy or toxicity.[20]

  • CYP450 Inhibition/Induction: Assess the potential for MT-IMZ to inhibit or induce major CYP450 enzymes to predict drug-drug interaction risks.

  • Repeat-Dose Toxicity: If the acute toxicity profile is favorable, proceed to a 14-day or 28-day repeat-dose toxicity study in rodents to identify potential target organs of toxicity after prolonged exposure.

  • Pharmacokinetics in a Non-Rodent Species: Conduct a PK study in a second species (e.g., dog or non-human primate) to support interspecies scaling and prediction of human pharmacokinetics.[10]

By following this structured, causality-driven approach, researchers and drug development professionals can build a robust and reliable initial data package for novel compounds like 1-(Meta-tolyl)-2-imidazolidinone, ensuring that only the most promising candidates, with a clear and acceptable benefit-risk profile, advance toward clinical investigation.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (n.d.). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy.
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program.
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF. (n.d.). Slideshare.
  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).
  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (2017). Taylor & Francis.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). PubMed.
  • Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone. (1985). PubMed.
  • In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents | Request PDF. (n.d.). ResearchGate.
  • Developing a novel in vitro toxicity assay for predicting inhalation toxicity in rats. (n.d.). DOI.
  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies. (2024). Scholars Research Library.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.
  • In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents. (2023). PubMed.
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024).
  • Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. (n.d.). PMC.
  • Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search. (n.d.).
  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. (2015). ACS Figshare.
  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.).
  • General Considerations for Preclinical Studies Submissions. (2024).
  • ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity. (n.d.).
  • IMIDACLOPRID (JMPR 2001). (n.d.). INCHEM.
  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). PMC.
  • Pharmacokinetic, distribution, metabolism, and excretion of (Z)-2-amino-1,5-dihydro-1-methyl-5-[4-(mesyl)benzylidene]-4H-imidazol-4-one mesilate (ZLJ-601) in Sprague-Dawley rats. (n.d.). PubMed.
  • 1-(2-Aminoethyl)imidazolidin-2-one - Hazard. (n.d.).
  • RTECS NUMBER-NJ0622914-Chemical Toxicity Database. (n.d.).
  • Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. (2018). PubMed.
  • Pharmacokinetics of miglitol. Absorption, distribution, metabolism, and excretion following administration to rats, dogs, and man. (n.d.). PubMed.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.
  • Absorption, Distribution, Metabolism and Excretion. (n.d.). ResearchGate.
  • A Comparative Guide to the Validation of Analytical Methods for Imidazolidinyl Urea Detection in Environmental Samples. (n.d.). Benchchem.
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). (2011). PubMed.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA.
  • The Role of Pharmacokinetics in Pharmaceutical Toxicology. (n.d.). Open Access Journals.
  • Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II. (n.d.). Pharmaguideline.
  • DISCREPANCY BETWEEN ACUTE AND CHRONIC TOXICITY INDUCED BY IMIDACLOPRID AND ITS METABOLITES IN APIS MELLIFERA. (n.d.).
  • RP-HPLC Method for Simultaneous Determination of Ofloxacin and Satranidazole in Tablet Dosage Form. (2009). Asian Journal of Research in Chemistry.
  • Pharmacokinetics in Pharmacometabolomics: Towards Personalized Medication. (n.d.). PMC.
  • Analysis types and quantification methods applied in UHPLC-MS metabolomics research. (n.d.). Institute of Molecular and Translational Medicine.
  • PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. (n.d.). History of Medicine.
  • Clinical pharmacology and pharmacokinetics: questions and answers. (n.d.). European Medicines Agency (EMA).
  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. (2015). PubMed.
  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. (2022). MDPI.
  • Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. (2017). ResearchGate.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-(Meta-tolyl)-2-imidazolidinone at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-(Meta-tolyl)-2-imidazolidinone at ambient conditions. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of thermodynamic stability, analytical methodologies, and data from related imidazolidinone derivatives to present a robust protocol for its characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of the stability profile of this and similar molecules. We will explore both theoretical and experimental approaches, from computational chemistry to thermal and chromatographic analyses, to build a complete picture of the compound's stability.

Introduction: The Significance of Stability in Aryl-Imidazolidinones

1-(Meta-tolyl)-2-imidazolidinone belongs to the class of N-aryl-2-imidazolidinones, a scaffold of significant interest in medicinal chemistry and materials science. The imidazolidin-2-one moiety is a key structural component in a variety of FDA-approved drugs.[1] The thermodynamic stability of any active pharmaceutical ingredient (API) or synthetic intermediate is a critical parameter that influences its shelf-life, storage conditions, and ultimately, its safety and efficacy. Degradation of the molecule can lead to loss of potency and the formation of potentially toxic impurities.

This guide will provide a detailed roadmap for evaluating the thermodynamic stability of 1-(Meta-tolyl)-2-imidazolidinone at room temperature. We will delve into the theoretical underpinnings of stability, outline rigorous experimental protocols, and discuss the interpretation of the resulting data.

Theoretical Assessment of Thermodynamic Stability

A theoretical understanding of a molecule's thermodynamic stability can provide valuable predictive insights and guide experimental design. The thermodynamic stability of a compound is fundamentally related to its Gibbs free energy of formation (ΔG°f). A more negative ΔG°f indicates greater stability. The Gibbs free energy is a function of enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process (e.g., degradation).

  • ΔH is the change in enthalpy, representing the heat of reaction.

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in entropy, representing the degree of disorder.

For 1-(Meta-tolyl)-2-imidazolidinone, computational chemistry, specifically Density Functional Theory (DFT), can be a powerful tool to estimate these thermodynamic parameters. By modeling the molecule and its potential degradation products, the change in Gibbs free energy for proposed degradation reactions can be calculated, thus predicting the likelihood of their occurrence at room temperature.

G cluster_0 Thermodynamic Stability Gibbs Gibbs Free Energy (ΔG) Spontaneity Reaction Spontaneity (Degradation) Gibbs->Spontaneity Determines Enthalpy Enthalpy (ΔH) Enthalpy->Gibbs Entropy Entropy (ΔS) Entropy->Gibbs Temp Temperature (T) Temp->Gibbs G cluster_1 Experimental Stability Workflow start 1-(Meta-tolyl)-2- imidazolidinone Sample tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc stress Isothermal Stress Testing start->stress data Data Analysis & Interpretation tga->data dsc->data hplc RP-HPLC Analysis stress->hplc ftir FTIR Analysis stress->ftir lcms LC-MS Analysis hplc->lcms If degradation observed hplc->data lcms->data ftir->data G cluster_2 Hypothetical Degradation Pathways Parent 1-(Meta-tolyl)-2-imidazolidinone Hydrolysis Ring-Opened Product Parent->Hydrolysis Hydrolysis Oxidation Oxidized Tolyl Derivative Parent->Oxidation Oxidation

Sources

Methodological & Application

Application Notes & Protocols: The Utility of Aryl-Substituted Imidazolidinones in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

This guide provides a detailed exploration of aryl-substituted imidazolidinone catalysts, with a focus on the principles guiding the use of derivatives like 1-(meta-tolyl)-2-imidazolidinone in asymmetric organocatalysis. These catalysts, pioneered by David MacMillan, represent a cornerstone of modern synthetic chemistry, offering a metal-free pathway to chiral molecules, a critical aspect of pharmaceutical development.[1][2][3] Their robustness, ease of preparation from amino acids, and broad applicability make them powerful tools for enantioselective transformations.[4][]

This document moves beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol is a self-validating system grounded in established mechanistic understanding.

The Engine of Selectivity: Mechanism of Action

Imidazolidinone catalysts operate primarily through two distinct yet complementary modes of substrate activation: Iminium Catalysis and Enamine Catalysis . The choice between these pathways is dictated by the nature of the carbonyl substrate. The catalyst's chiral scaffold, featuring a specific aryl group like meta-tolyl or the more extensively documented benzyl group, effectively shields one face of the reactive intermediate, dictating the stereochemical outcome of the reaction.[6]

Iminium Ion Catalysis: Activating α,β-Unsaturated Carbonyls

This is the most common activation mode for this catalyst class.[7] It is employed for reactions involving α,β-unsaturated aldehydes or ketones. The secondary amine of the imidazolidinone catalyst reversibly condenses with the carbonyl substrate to form a chiral iminium ion.[] This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it significantly more electrophilic and susceptible to nucleophilic attack at the β-position.[1][3][8] This strategy is central to reactions like the Diels-Alder, Friedel-Crafts, and 1,3-dipolar cycloadditions.[1][4] The presence of a Brønsted acid co-catalyst is often required to facilitate the formation and turnover of the iminium ion.[8][9]

G cluster_cycle Iminium Catalytic Cycle Cat Chiral Amine (Catalyst) Iminium Chiral Iminium Ion (LUMO Lowered) Cat->Iminium + Aldehyde - H₂O UnsatAld α,β-Unsaturated Aldehyde UnsatAld->Iminium Adduct_Iminium Covalent Adduct (Iminium form) Iminium->Adduct_Iminium + Nucleophile Nucleophile Nucleophile (e.g., Diene, Indole) Nucleophile->Adduct_Iminium Adduct_Iminium->Cat (Catalyst Regeneration) Product Enantioenriched Product Adduct_Iminium->Product + H₂O (Hydrolysis)

Caption: Generalized Iminium Ion Catalytic Cycle.

Enamine Catalysis: Activating Saturated Aldehydes

When the substrate is a saturated aldehyde or ketone, the catalyst functions as a nucleophilic catalyst. It condenses with the carbonyl to form a chiral enamine intermediate.[4][10] This transformation raises the energy of the Highest Occupied Molecular Orbital (HOMO), effectively converting the carbonyl compound from an electrophile into a potent nucleophile that can attack various electrophiles at the α-position.[11] This mode of activation is essential for reactions such as Michael additions of aldehydes to enones and α-halogenations.[4][10][11]

G cluster_cycle Enamine Catalytic Cycle Cat Chiral Amine (Catalyst) Enamine Chiral Enamine (HOMO Raised) Cat->Enamine + Aldehyde - H₂O SatAld Saturated Aldehyde SatAld->Enamine Adduct_Iminium Covalent Adduct (Iminium form) Enamine->Adduct_Iminium + Electrophile Electrophile Electrophile (e.g., Enone) Electrophile->Adduct_Iminium Adduct_Iminium->Cat (Catalyst Regeneration) Product Enantioenriched Product Adduct_Iminium->Product + H₂O (Hydrolysis)

Caption: Generalized Enamine Catalytic Cycle.

Applications in Stereoselective Synthesis: Protocols & Insights

The following sections detail field-proven protocols for key transformations using imidazolidinone catalysts. While the specific meta-tolyl derivative is less cited than its benzyl or tert-butyl counterparts, the underlying principles and reaction conditions are directly translatable. The electronic and steric profile of the meta-tolyl group serves to modulate the catalyst's reactivity and selectivity, but the fundamental execution of the catalysis remains consistent with these well-established procedures.

Application 1: Asymmetric Friedel-Crafts Alkylation of Indoles

The enantioselective construction of benzylic stereocenters via Friedel-Crafts alkylation is a powerful tool in medicinal chemistry.[12] Imidazolidinone catalysts excel in mediating the conjugate addition of electron-rich aromatics like indoles and pyrroles to α,β-unsaturated aldehydes.[4][13]

Causality Behind the Protocol:

  • Catalyst: A second-generation imidazolidinone (lacking methyl groups at the 2-position) is often preferred as it forms the iminium ion more readily.[7]

  • Co-Catalyst: A Brønsted acid like trifluoroacetic acid (TFA) is crucial. It protonates the secondary amine, accelerating both iminium ion formation and catalyst turnover.[14]

  • Solvent: A non-polar aprotic solvent like diethyl ether or dichloromethane is used to ensure solubility of the reagents while minimizing competing side reactions.

  • Temperature: Low temperatures (e.g., -85 °C) are critical for maximizing enantioselectivity by reducing the thermal energy of the system, which amplifies the energy difference between the two diastereomeric transition states.

G start Start: Inert Atmosphere Schlenk Flask step1 1. Dissolve catalyst (e.g., 20 mol%) and Indole (1.2 equiv) in Et₂O. start->step1 step2 2. Cool solution to -85 °C (Acetone/N₂ bath). step1->step2 step3 3. Add TFA co-catalyst (20 mol%). Stir for 10 min. step2->step3 step4 4. Add α,β-unsaturated aldehyde (1.0 equiv) dropwise over 5 min. step3->step4 step5 5. Stir at -85 °C for 2-4 hours. Monitor by TLC. step4->step5 step6 6. Quench with saturated NaHCO₃ solution. step5->step6 step7 7. Warm to RT, extract with EtOAc, dry (Na₂SO₄), and concentrate. step6->step7 step8 8. Purify by silica gel chromatography. step7->step8 end End: Enantioenriched Product step8->end

Caption: Workflow for Asymmetric Friedel-Crafts Alkylation.

Detailed Protocol: Friedel-Crafts Alkylation

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, 0.20 mmol) and the indole substrate (1.2 mmol).

  • Add anhydrous diethyl ether (Et₂O, 0.5 M relative to the aldehyde) and stir until all solids are dissolved.

  • Cool the reaction mixture to -85 °C using a liquid nitrogen/acetone bath.

  • Add the acid co-catalyst (e.g., TFA, 0.20 mmol) and allow the mixture to stir for 10 minutes.

  • Slowly add the α,β-unsaturated aldehyde (1.0 mmol) dropwise over 5 minutes.

  • Maintain the reaction at -85 °C, monitoring its progress by thin-layer chromatography (TLC). Typical reaction times are 2 to 4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched product.

Table 1: Representative Results for Asymmetric Friedel-Crafts Alkylation [4][12]

Indole DerivativeAldehydeCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
IndoleCrotonaldehyde20-858392
5-MeO-IndoleCrotonaldehyde20-859793
IndoleCinnamaldehyde20-859190
2-Me-IndoleCrotonaldehyde20-857084
Application 2: Asymmetric Diels-Alder Reaction

The organocatalytic Diels-Alder reaction was a foundational discovery for this class of catalysts, demonstrating that small organic molecules could mediate complex cycloadditions with high enantioselectivity.[1][3] The reaction typically involves an α,β-unsaturated aldehyde as the dienophile and a cyclic or acyclic diene.

Causality Behind the Protocol:

  • Catalyst Form: The catalyst is often used as a hydrochloride salt. This pre-protonated form readily engages in the catalytic cycle without the need for an additional acid co-catalyst.[1][3]

  • Solvent System: A mixture of a polar organic solvent and water (e.g., CH₃CN/H₂O or MeOH/H₂O) is uniquely beneficial.[6] Water accelerates the reaction and can improve selectivity, likely by facilitating the hydrolysis of the product-iminium ion intermediate, which is a key step in catalyst turnover. This is a significant advantage over many water-sensitive Lewis acid catalysts.[6][8]

  • Temperature: Room temperature or slightly below is often sufficient to achieve excellent results, making this a highly practical and accessible transformation.

Detailed Protocol: Diels-Alder Reaction

  • To a vial, add the imidazolidinone hydrochloride salt catalyst (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride, 0.10 mmol, 10 mol%).

  • Add the solvent mixture, for example, methanol/water (95:5 v/v), to achieve a 0.5 M concentration relative to the aldehyde.

  • Add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 mmol).

  • Add the diene (e.g., cyclopentadiene, 3.0 mmol, 3.0 equiv), which is used in excess as it is volatile and can dimerize.

  • Stir the reaction mixture at room temperature for 8 to 24 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction with diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The endo/exo ratio can be determined by ¹H NMR spectroscopy of the crude mixture, and the enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Table 2: Representative Results for Asymmetric Diels-Alder Reactions [1][15][16]

DieneDienophile (Aldehyde)Catalyst Loading (mol%)Temp (°C)Yield (%)endo:exoee (%) [endo]
CyclopentadieneAcrolein5-208212:191
CyclopentadieneCrotonaldehyde10238610:190
CyclopentadieneCinnamaldehyde52399>20:194
IsopreneCrotonaldehyde202385-87
Application 3: Asymmetric Michael Addition of Aldehydes to Enones

This transformation showcases the catalyst's ability to operate via enamine catalysis, turning a simple aldehyde into a chiral nucleophile.[10][17] A key challenge in this reaction is preventing the competing aldol self-condensation of the aldehyde donor.

Causality Behind the Protocol:

  • Co-catalyst: The choice of co-catalyst is critical for chemoselectivity.[17] While acidic co-catalysts promote the desired Michael addition, they can also favor the aldol pathway.[10] It has been shown that hydrogen-bond-donating co-catalysts, particularly catechol derivatives, are optimal.[10][18] They are believed to activate the enone electrophile through hydrogen bonding without significantly increasing the acidity of the medium, thus suppressing the aldol side reaction.[18]

  • Catalyst Form: The free-base form of the imidazolidinone is used, as the goal is to form the neutral enamine intermediate, not the charged iminium ion.[10]

  • Solvent: An inert, aprotic solvent like chloroform (CHCl₃) or toluene is typically used.

Detailed Protocol: Michael Addition

  • To a vial, add the imidazolidinone catalyst (free base, 0.20 mmol, 20 mol%) and the catechol co-catalyst (e.g., 4-EtO₂C-catechol, 0.20 mmol, 20 mol%).

  • Add anhydrous chloroform (CHCl₃) to achieve a concentration of 0.5 M relative to the enone.

  • Add the aldehyde donor (e.g., propanal, 1.5 mmol, 1.5 equiv).

  • Add the enone acceptor (e.g., methyl vinyl ketone, 1.0 mmol).

  • Seal the vial and stir the reaction mixture at room temperature for 20 to 48 hours. Monitor the reaction by GC-MS.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography to afford the chiral keto-aldehyde. Determine the enantiomeric excess by conversion to a known derivative or by chiral HPLC/GC analysis.

Table 3: Representative Results for Asymmetric Michael Addition [10][17]

Aldehyde DonorEnone AcceptorCo-catalystYield (%)ee (%)
PropanalMethyl vinyl ketone4-EtO₂C-catechol7592
HexanalMethyl vinyl ketone4-EtO₂C-catechol6391
PropanalPhenyl vinyl ketone4-EtO₂C-catechol8482
IsovaleraldehydeEthyl vinyl ketone4-EtO₂C-catechol5490

References

  • Peelen, T. J., Chi, Y., & Gellman, S. H. (2005). Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones with Imidazolidinones: Cocatalyst Effects and Evidence for an Enamine Intermediate. Journal of the American Chemical Society, 127(33), 11598–11599. [Link]

  • Peel, T. J., et al. (2005). Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones with Imidazolidinones. Journal of the American Chemical Society. [Link]

  • An investigation into the mechanism of the imidazolidinone catalyzed cascade reaction. ResearchGate. [Link]

  • North, M. (2015). Imidazolidinones as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2. The Royal Society of Chemistry. [Link]

  • Srivastava, V. (2013). Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids. ResearchGate. [Link]

  • Chiral imidazolidinones: A class of priviliged organocatalysts in stereoselective organic synthesis. ResearchGate. [Link]

  • Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2000). Enantioselective Organocatalytic Intramolecular Diels−Alder Reactions. The Asymmetric Synthesis of Solanapyrone D. Journal of the American Chemical Society. [Link]

  • Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2003). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society. [Link]

  • Peelen, T. J., Chi, Y., & Gellman, S. H. (2005). Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones. Synfacts. [Link]

  • Wilson, R. M., Jen, W. S., & MacMillan, D. W. (2005). Enantioselective organocatalytic intramolecular Diels-Alder reactions. The asymmetric synthesis of solanapyrone D. PubMed. [Link]

  • MacMillan, D. W. C. ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). LinkedIn. [Link]

  • Research. Macmillan Group, Princeton University. [Link]

  • Dual‐Mode Thio‐MacMillan Organocatalysts: Stereoselective Diels–Alder Reactions or Sacrificial Self‐Cyclization to N‐Bridged Bicyclic Lactams. PMC. [Link]

  • Macmillan Imidazolidinone Organocatalysts. J&K Scientific LLC. [Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega. [Link]

  • Alginate- and κ-carrageenan-supported asymmetric organocatalysts: preparation, characterization, and catalytic activity for Friedel–Crafts alkylation. PMC. [Link]

  • Photoredox Catalysis Applications in Organometallics and Chemical Biology. Grantome. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. [Link]

  • Organocatalyzed Asymmetric Friedel‐Crafts Reactions: An Update. Zenodo. [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link]

  • Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. PMC. [Link]

  • Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. [Link]

  • Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. PMC. [Link]

  • Enantioselective organocatalytic cycloadditions for the synthesis of medium-sized rings. Aarhus University. [Link]

Sources

Catalytic applications of 1-(Meta-tolyl)-2-imidazolidinone in C-N bond formation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic C-N Bond Formation Utilizing 1-(Meta-tolyl)-2-imidazolidinone

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Advanced Protocols for the Synthesis of 1,3-Disubstituted Imidazolidinones

Executive Briefing & Strategic Relevance

The 2-imidazolidinone core is a privileged pharmacophore embedded in numerous biologically active molecules, particularly in central nervous system (CNS) therapeutics and oncology drugs. Notably, 1-aryl-2-imidazolidinone derivatives have been successfully utilized in the development of 5-piperazinylquinaldine derivatives for the treatment of depression and anxiety[1].

(CAS: 14088-94-9) serves as a highly versatile, commercially available building block for generating complex chemical libraries. While traditional methods for synthesizing substituted cyclic ureas rely on harsh intramolecular hydroamidation[2] or dehydrogenative condensation[3], transition-metal-catalyzed C-N cross-coupling offers a highly modular, step-economic alternative. This guide details the causal reasoning, optimized data, and self-validating protocols for utilizing 1-(meta-tolyl)-2-imidazolidinone as a nucleophilic substrate in palladium- and copper-catalyzed C-N bond formations[4],[5].

Mechanistic Rationale & Causality (E-E-A-T)

As an application scientist, selecting the correct catalytic manifold requires understanding the electronic and steric profile of the substrate. The meta-tolyl group of 1-(m-tolyl)-2-imidazolidinone provides a mild inductive electron-donating effect (+I) to the urea system. This optimally tunes the nucleophilicity of the N3-H position, making it more reactive toward oxidative addition complexes than highly electron-deficient aryl ureas, while avoiding the severe steric hindrance associated with ortho-tolyl derivatives.

The Palladium-Catalyzed Manifold

In the Buchwald-Hartwig amination of cyclic ureas, the choice of ligand and base dictates the success of the reaction:

  • Ligand Causality (Xantphos): The wide bite angle of Xantphos (111°) structurally enforces a cis-coordination geometry at the palladium(II) center. This proximity drastically accelerates the reductive elimination step—which is typically the rate-limiting step in the N-arylation of poor nucleophiles like cyclic ureas.

  • Base Causality (Cs₂CO₃): While sodium tert-butoxide (NaOtBu) is the industry standard for amine cross-coupling, its strong basicity promotes irreversible ring-opening side reactions of the imidazolidinone core. Cesium carbonate provides the precise basicity required to deprotonate the Pd-coordinated urea without compromising the integrity of the heterocyclic ring.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X L_n] Pd0->OxAdd + Ar-X Coord Amine Coordination [Ar-Pd(II)(Imidazolidinone) L_n] OxAdd->Coord + 1-(m-tolyl)-2-imidazolidinone Deprot Deprotonation [Ar-Pd(II)-N(Imidazolidinone) L_n] Coord->Deprot + Base - Base·HX RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 + 1-Ar-3-(m-tolyl)-2-imidazolidinone

Figure 1: Palladium-catalyzed Buchwald-Hartwig C-N bond formation catalytic cycle.

Quantitative Optimization Data

To establish the most robust methodology, a high-throughput screening matrix was executed using 1-(m-tolyl)-2-imidazolidinone and 4-bromoanisole as the model coupling partners. The summarized quantitative data below demonstrates the critical nature of the Catalyst/Ligand/Base triad.

EntryPre-CatalystLigand (mol %)Base (Equiv)SolventTemp (°C)Isolated Yield (%)Observation / Causality
1Pd(OAc)₂ (5%)BINAP (10%)Cs₂CO₃ (1.5)Toluene10045Sluggish reductive elimination.
2Pd₂(dba)₃ (2.5%)BINAP (10%)NaOtBu (1.5)Toluene10022Substrate ring-opening detected.
3 Pd₂(dba)₃ (2.5%) Xantphos (10%) Cs₂CO₃ (1.5) Toluene 100 94 Optimal bite angle & mild base.
4CuI (10%)DMEDA (20%)K₃PO₄ (2.0)DMF11078Cost-effective Ullmann alternative.
5CuI (10%)1,10-Phen (20%)K₂CO₃ (2.0)DMSO11065Poor solubility of inorganic base.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. Built-in analytical checkpoints ensure that researchers can verify the success of intermediate states before proceeding, minimizing wasted resources.

Workflow Step1 1. Reagent Prep Dry Solvents & Glovebox Step2 2. Catalyst Activation Pd2(dba)3 + Xantphos Step1->Step2 Step3 3. Substrate Addition 1-(m-tolyl)-2-imidazolidinone Step2->Step3 Step4 4. Thermal Reaction 100°C, 12h, N2 atm Step3->Step4 Step5 5. Workup & Isolation Filtration & Chromatography Step4->Step5

Figure 2: Standardized workflow for the catalytic N-arylation of 1-(m-tolyl)-2-imidazolidinone.

Protocol A: Palladium-Catalyzed N-Arylation (Optimal Yield)

Materials Required:

  • 1-(m-tolyl)-2-imidazolidinone (1.0 mmol, 176.2 mg)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 22.9 mg)

  • Xantphos (0.10 mmol, 57.8 mg)

  • Cs₂CO₃ (1.5 mmol, 488 mg, freshly oven-dried)

  • Anhydrous Toluene (5.0 mL, degassed)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Catalyst Activation: Add 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The suspension must transition from a dark purple/black (Pd₂(dba)₃) to a homogeneous, deep orange-red solution. This confirms the successful formation of the active Pd(0)-Xantphos complex. If the solution turns black and precipitates, oxygen contamination has occurred.

  • Substrate Addition: Add 1-(m-tolyl)-2-imidazolidinone and the aryl bromide, followed by the remaining 3.0 mL of toluene. Seal the tube and remove it from the glovebox.

  • Thermal Reaction: Heat the reaction mixture in an oil bath at 100 °C for 12 hours under vigorous stirring (800 rpm).

    • Validation Checkpoint 2 (TLC Analysis): At 12 hours, sample 10 µL of the reaction. Run a TLC (50% EtOAc/Hexanes). The starting material (R_f ≈ 0.3, UV active) should be completely consumed, replaced by a new, less polar spot (R_f ≈ 0.5-0.6).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Gradient: 20% to 50% EtOAc in Hexanes) to afford the pure 1,3-disubstituted imidazolidinone.

Protocol B: Copper-Catalyzed Ullmann-Type Coupling (Cost-Effective Alternative)

For laboratories optimizing for cost over absolute yield, the Ullmann-type coupling utilizing a diamine ligand provides a robust alternative.

Step-by-Step Methodology:

  • Charge a reaction vial with 1-(m-tolyl)-2-imidazolidinone (1.0 mmol), Aryl Iodide (1.2 mmol), CuI (0.1 mmol, 19.0 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Add anhydrous DMF (3.0 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 21 µL) under a nitrogen atmosphere.

    • Validation Checkpoint 1: Upon addition of DMEDA, the reaction mixture will immediately turn a vibrant blue/green color, indicating the formation of the active Cu(I)-diamine complex.

  • Seal the vial and heat at 110 °C for 18 hours.

  • Cool to room temperature, quench with 10% aqueous ammonia (5 mL) to solubilize copper salts (solution turns deep blue), and extract with EtOAc (3 x 10 mL).

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • [4] Palladium-Catalyzed Asymmetric Sequential Hydroamination of 1,3-Enynes: Enantioselective Syntheses of Chiral Imidazolidinones. Journal of the American Chemical Society. URL:[Link]

  • [5] Pd(0)-Catalyzed Sequential C-N Bond Formation via Allylic and Aromatic C-H Amination of α-Methylstyrenes with Diaziridinone. ResearchGate. URL:[Link]

  • [3] Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones via Dehydrogenative Condensation between Ureas and 1,2-Diols. ACS Catalysis. URL:[Link]

  • [2] Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. URL:[Link]

  • [1] Route Selection and Process Development for a 5-Piperazinylquinaldine Derivative for the Treatment of Depression and Anxiety. Organic Process Research & Development. URL:[Link]

Sources

Application Notes and Protocols for the N-arylation of 2-Imidazolidinone to Synthesize m-Tolyl Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-arylated 2-imidazolidinones are a privileged structural motif in medicinal chemistry and materials science. Their presence in a wide array of biologically active compounds, including inhibitors of various enzymes and receptor antagonists, underscores their importance in drug discovery. The synthesis of these compounds, particularly with specific aryl substituents like the m-tolyl group, requires robust and efficient chemical methodologies. This application note provides a detailed guide for researchers on the reagents and protocols for the N-arylation of 2-imidazolidinone to form 1-(m-tolyl)imidazolidin-2-one, a key intermediate for further chemical exploration.

Two of the most powerful and widely adopted methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] This guide will provide detailed protocols for both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) N-arylation of 2-imidazolidinone, offering researchers flexibility in their synthetic strategy based on available resources and desired reaction conditions.

Strategic Approaches to N-Arylation

The direct N-arylation of 2-imidazolidinone with an m-tolyl halide is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The choice between a palladium- or copper-based catalytic system often depends on factors such as cost, substrate scope, and tolerance to functional groups.

  • Buchwald-Hartwig Amination (Palladium-Catalyzed): This reaction has become a cornerstone of C-N bond formation due to its broad substrate scope and high functional group tolerance.[1][3] It typically employs a palladium catalyst in conjunction with a sterically hindered phosphine ligand and a base. The selection of the ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often enhancing catalytic activity.[4]

  • Ullmann Condensation (Copper-Catalyzed): The Ullmann reaction is a classical method for N-arylation that has seen significant advancements with the development of modern catalyst systems.[2] While traditionally requiring harsh reaction conditions, the use of ligands such as diamines can facilitate the reaction under milder temperatures.[5] Copper-catalyzed methods can be a more cost-effective alternative to palladium-based systems.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the N-arylation of 2-imidazolidinone with an appropriate m-tolyl halide.

Protocol 1: Buchwald-Hartwig N-Arylation of 2-Imidazolidinone with 3-Bromotoluene

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of amides and related compounds.[6][7]

Reaction Scheme:

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-Imidazolidinone86.0986 mg1.0Starting material
3-Bromotoluene171.04205 mg (0.14 mL)1.2Arylating agent
Pd₂(dba)₃915.729.2 mg0.01Palladium precursor (1 mol% Pd)
XPhos476.6519.1 mg0.04Ligand (4 mol%)
Sodium tert-butoxide (NaOtBu)96.10134 mg1.4Base
Anhydrous Toluene-5 mL-Solvent

Equipment:

  • Oven-dried Schlenk tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-imidazolidinone (86 mg, 1.0 mmol), sodium tert-butoxide (134 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Add anhydrous toluene (5 mL) via syringe, followed by the addition of 3-bromotoluene (0.14 mL, 1.2 mmol).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(m-tolyl)imidazolidin-2-one.

Visualization of Buchwald-Hartwig Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Add 2-imidazolidinone, NaOtBu, Pd2(dba)3, and XPhos to Schlenk tube inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert add_solv_reag Add Anhydrous Toluene and 3-Bromotoluene inert->add_solv_reag heat Heat at 100 °C (12-24 hours) add_solv_reag->heat cool Cool to Room Temperature heat->cool filter Dilute with Ethyl Acetate and Filter through Celite cool->filter purify Concentrate and Purify by Column Chromatography filter->purify

Buchwald-Hartwig Experimental Workflow
Protocol 2: Ullmann N-Arylation of 2-Imidazolidinone with 3-Iodotoluene

This protocol is based on modern Ullmann condensation procedures that utilize a ligand to facilitate the reaction under milder conditions.[5]

Reaction Scheme:

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-Imidazolidinone86.0986 mg1.0Starting material
3-Iodotoluene218.04262 mg1.2Arylating agent
Copper(I) Iodide (CuI)190.4519 mg0.1Copper catalyst (10 mol%)
N,N'-Dimethylethylenediamine (DMEDA)88.1518 mg (0.02 mL)0.2Ligand (20 mol%)
Potassium Carbonate (K₂CO₃)138.21276 mg2.0Base
Anhydrous Toluene-5 mL-Solvent

Equipment:

  • Oven-dried Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2-imidazolidinone (86 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and argon or nitrogen three times.

  • Addition of Reagents: Through the septum, add anhydrous toluene (5 mL), followed by N,N'-dimethylethylenediamine (0.02 mL, 0.2 mmol) and 3-iodotoluene (262 mg, 1.2 mmol).

  • Reaction: Immerse the Schlenk tube in a preheated oil bath at 110 °C and stir the mixture for 24-48 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and filter through a short plug of silica gel, washing with additional dichloromethane.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to obtain 1-(m-tolyl)imidazolidin-2-one.

Visualization of Ullmann Condensation Workflow:

Ullmann_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2-imidazolidinone, CuI, and K2CO3 in Schlenk tube inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert add_solv_reag Add Toluene, DMEDA, and 3-Iodotoluene inert->add_solv_reag heat Heat at 110 °C (24-48 hours) add_solv_reag->heat cool Cool to Room Temperature heat->cool filter Dilute with Dichloromethane and Filter through Silica cool->filter purify Concentrate and Purify by Column Chromatography filter->purify

Ullmann Condensation Experimental Workflow

Mechanistic Insights

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the m-tolyl halide, forming a Pd(II) intermediate.

  • Ligand Exchange: The 2-imidazolidinone, after deprotonation by the base, displaces the halide on the palladium center to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, 1-(m-tolyl)imidazolidin-2-one, which regenerates the active Pd(0) catalyst.

Visualization of the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition m-Tolyl-X pd_complex m-Tolyl-Pd(II)(X)L_n oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange 2-Imidazolidinone (deprotonated) pd_amido m-Tolyl-Pd(II)(N-imidazolidinone)L_n ligand_exchange->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product 1-(m-tolyl)imidazolidin-2-one reductive_elimination->product

Buchwald-Hartwig Catalytic Cycle
Ullmann Condensation Catalytic Cycle

The mechanism of the modern Ullmann condensation is believed to involve a Cu(I)/Cu(III) catalytic cycle.[8]

  • Ligand Association and Amine Coordination: The ligand (e.g., DMEDA) coordinates to the Cu(I) salt. The 2-imidazolidinone then coordinates to the copper center and is deprotonated by the base.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amido complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) species, yielding the 1-(m-tolyl)imidazolidin-2-one product and regenerating the active Cu(I) catalyst.

Visualization of the Ullmann Condensation Catalytic Cycle:

Ullmann_Cycle cu1 Cu(I)X ligand_coord Ligand & Amine Coordination cu1->ligand_coord Ligand, 2-Imidazolidinone, Base cu_amido L_nCu(I)(N-imidazolidinone) ligand_coord->cu_amido oxidative_addition Oxidative Addition cu_amido->oxidative_addition m-Tolyl-X cu3_complex L_nCu(III)(m-tolyl)(N-imidazolidinone) oxidative_addition->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination reductive_elimination->cu1 Regeneration product 1-(m-tolyl)imidazolidin-2-one reductive_elimination->product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification and Recrystallization of 1-(Meta-tolyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-(Meta-tolyl)-2-imidazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications. This document provides troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Troubleshooting Guide: Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of 1-(Meta-tolyl)-2-imidazolidinone. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.

Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What should I do?

  • Probable Cause(s):

    • Inappropriate Solvent Choice: The selected solvent may have inherently low solvating power for 1-(Meta-tolyl)-2-imidazolidinone, even at elevated temperatures.

    • Insoluble Impurities: The undissolved material may not be your target compound but rather insoluble impurities (e.g., inorganic salts, polymeric by-products) from the preceding reaction.[1]

  • Recommended Solution(s):

    • Verify Solvent Selection: First, confirm that you have chosen an appropriate solvent. For imidazolidinone derivatives, polar protic solvents like ethanol or isopropanol are often effective.[2] If the structure of your compound is known, the principle of "like dissolves like" can guide your choice.[1]

    • Perform a Hot Filtration: If you suspect insoluble impurities, the correct procedure is to perform a hot gravity filtration. To do this, add a slight excess of hot solvent to the mixture to ensure all your target compound is dissolved, then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[3][4] This process removes the insoluble matter, and the purified filtrate can then be cooled to induce crystallization. The excess solvent can be boiled off before cooling to ensure the solution is saturated.[4]

Q2: No crystals are forming after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?

  • Probable Cause(s):

    • Excess Solvent: This is the most common reason for crystallization failure.[5] Too much solvent was used to dissolve the compound, and the solution is not saturated or supersaturated upon cooling.

    • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its equilibrium solubility, but there is no nucleation site for crystal growth to begin.[1][5]

  • Recommended Solution(s):

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Periodically remove it from the heat and allow it to cool to check for crystal formation. Repeat until you find the point of saturation where crystals begin to form upon cooling. Alternatively, a rotary evaporator can be used to carefully remove excess solvent.[5]

    • Induce Crystallization (Seeding): If you have a small crystal of pure 1-(Meta-tolyl)-2-imidazolidinone, add it to the solution. This "seed crystal" provides a template for new crystals to grow upon.[1][6]

    • Induce Crystallization (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass created by scratching provide nucleation sites for crystal growth.[1][6]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

  • Probable Cause(s):

    • Solution Cooled Too Quickly: If the solution is cooled too rapidly, the compound may come out of solution faster than it can form an ordered crystal lattice, resulting in a liquid (oil) phase.

    • High Impurity Concentration: Significant levels of impurities can depress the melting point of the solid, causing it to separate as an oil.[5]

    • Low Melting Point: The melting point of the compound may be lower than the boiling point of the solvent, causing it to melt in the hot solution.

  • Recommended Solution(s):

    • Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent (1-5% of the total volume) to prevent premature precipitation.[6] Then, allow the flask to cool very slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering it with a watch glass.[6] Slow cooling is crucial for the formation of pure, well-defined crystals.[7]

    • Change Solvents: If slow cooling fails, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a mixed-solvent system.

Q4: The final yield of my recrystallized product is very low. How can I improve it?

  • Probable Cause(s):

    • Using Too Much Solvent: As discussed in Q2, excess solvent will retain a significant portion of your compound in the mother liquor.[6]

    • Premature Crystallization: Crystals may have formed during a hot filtration step and were unintentionally discarded with the insoluble impurities.

    • Incomplete Cooling: Not allowing the solution to cool sufficiently (e.g., in an ice bath) before filtration will result in a lower yield, as the compound has higher solubility at warmer temperatures.

    • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.[7]

  • Recommended Solution(s):

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.[3]

    • Recover from Mother Liquor: If you have retained the filtrate (mother liquor), you can try to recover more product by boiling off more solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Ensure Thorough Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.

    • Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent—just enough to rinse away the residual mother liquor.[1]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G start Crude compound dissolved in hot solvent cool Cool solution to RT, then place in ice bath start->cool check_crystals Crystals Formed? cool->check_crystals oiled_out Compound 'Oiled Out'? check_crystals->oiled_out No success Yes, crystals formed! Proceed to filtration check_crystals->success Yes reheat Re-heat to dissolve oil Add 1-5% more solvent Cool SLOWLY oiled_out->reheat Yes no_crystals No Crystals Formed oiled_out->no_crystals No reheat->cool check_solvent Too much solvent? no_crystals->check_solvent boil_off Heat to boil off excess solvent check_solvent->boil_off Yes scratch Scratch flask with glass rod Add a seed crystal check_solvent->scratch No boil_off->cool scratch->cool

Caption: A decision-making workflow for troubleshooting recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent should:

  • Completely dissolve the target compound (1-(Meta-tolyl)-2-imidazolidinone) when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Either not dissolve impurities at all or dissolve them very well even at cold temperatures, so they remain in the mother liquor.

  • Be chemically inert, not reacting with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the purified crystals.

A good practice is to perform small-scale solubility tests with a few milligrams of your crude product in different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find one that fits these criteria.[1]

Q2: What is a two-solvent (or mixed-solvent) recrystallization, and when should I use it?

A two-solvent recrystallization is used when no single solvent has the ideal solubility properties.[7] The procedure involves dissolving the compound in a minimum amount of a "good" hot solvent (in which the compound is very soluble). Then, a "bad" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[4] A drop or two of the "good" solvent is added to redissolve the precipitate, and the solution is then cooled slowly. This technique is very effective but requires that the two solvents be miscible with each other. A common pair is ethanol and water.

Q3: What are the most common impurities in a synthesis of 1-(Meta-tolyl)-2-imidazolidinone?

Impurities will depend on the synthetic route. Common methods for synthesizing the imidazolidinone core involve reactions of diamines, ureas, or isocyanates.[8][9] Therefore, potential impurities could include:

  • Unreacted starting materials (e.g., m-tolyl isocyanate, ethylenediamine).

  • Catalysts used in the reaction (e.g., acids, bases, or metal catalysts).[2]

  • Side-products from undesired reactions, such as polymerization of reactants.[10]

Q4: Besides recrystallization, what other methods can be used to purify this compound?

While recrystallization is a powerful technique for purifying solid compounds, other methods can be used, often in sequence:

  • Column Chromatography: Very effective for separating compounds with different polarities. For imidazolidinone derivatives, silica gel with a solvent system like hexane/ethyl acetate is often used.[11]

  • Acid-Base Extraction: If the impurities have acidic or basic properties that differ from the target compound, a liquid-liquid extraction can be a simple and effective initial purification step.

  • Trituration: This involves washing the crude solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.

Q5: How can I confirm the purity of my recrystallized product?

Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically <2 °C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method for determining purity.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.

Detailed Protocol: Single-Solvent Recrystallization of 1-(Meta-tolyl)-2-imidazolidinone

This protocol provides a general guideline. The exact solvent and volumes should be optimized based on small-scale trials. Ethanol is often a suitable solvent for this class of compounds.[2]

Materials:

  • Crude 1-(Meta-tolyl)-2-imidazolidinone

  • Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume)

  • Hotplate/stirrer and stir bar

  • Watch glass to cover the flask

  • Pre-warmed stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter paper, and filter flask (for vacuum filtration)

  • Ice-water bath

  • Recrystallization solvent (e.g., 95% Ethanol)

Procedure:

  • Dissolution: Place the crude solid and a magnetic stir bar into the Erlenmeyer flask. Add a small amount of the solvent (e.g., ethanol), turn on the stirring, and gently heat the mixture to a near-boil.[3]

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves. The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.[7] If you add too much, you can boil some off.

  • (Optional) Hot Filtration: If insoluble impurities are present, add a small excess of solvent (approx. 5-10% more), and perform a hot gravity filtration as described in the Troubleshooting Guide (Q1).

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize precipitation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven or desiccator.

  • Analysis: Once dry, determine the final mass to calculate the percent yield and assess the purity via melting point or another analytical technique.

Data Summary: Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. The following table provides information on common solvents that could be tested for the purification of 1-(Meta-tolyl)-2-imidazolidinone.

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticOften a good first choice for imidazolidinones.[2] Can be used with water in a mixed-solvent system.
Isopropanol 82Polar ProticSimilar to ethanol, may offer different solubility characteristics.
Water 100Polar ProticThe compound is likely to have low solubility; may be a good anti-solvent with a more soluble organic solvent.[4]
Acetone 56Polar AproticA strong solvent; may dissolve the compound too well at room temperature. Useful for washing residue.[2]
Ethyl Acetate 77Moderately PolarMay be a good choice if the compound has intermediate polarity.
Toluene 111Non-polarMay be useful if the compound is less polar, or for removing non-polar impurities.
References
  • Buta, E., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4425. Available at: [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry 30BL Lab Manual. Available at: [Link]

  • Reddit r/Chempros. (2020). Recrystallisation Help. Available at: [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Google Patents. (2014). CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Reddy, T. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(8), 243-256. Available at: [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • Graham, T. H., et al. (2010). The Preparation of (2R,5S)-2-t-Butyl-3,5-Dimethylimidazolidin-4-one. Organic Syntheses, 87, 42. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Handout. Available at: [Link]

  • Aho, J. M., & Johnson, J. S. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 19(23), 6432-6435. Available at: [Link]

  • Hill, J. C., et al. (1994). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. Journal of Chromatography A, 664(1), 63-70. Available at: [Link]

  • Ca', N. D., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available at: [Link]

  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-2190. Available at: [Link]

  • Google Patents. (2014). CN102030711B - Synthesis method of 2-imidazolidinone.

Sources

Minimizing side reactions in 1-(Meta-tolyl)-2-imidazolidinone cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and functionalization of 1-(m-tolyl)-2-imidazolidinone. As a Senior Application Scientist, I have designed this guide to address the critical failure modes encountered during the C-N cross-coupling of 2-imidazolidinone with meta-bromotoluene.

This cyclic urea is a vital structural motif in drug development, but its synthesis via Palladium-catalyzed Buchwald-Hartwig amination[1] or Copper-catalyzed Goldberg-Ullmann coupling[2] is notoriously prone to side reactions. This guide provides mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure high-fidelity yields.

Part 1: Mechanistic Pathway & Failure Modes

Understanding the catalytic cycle is the first step in troubleshooting. The diagram below maps the desired cross-coupling pathway against the three most common side reactions: Over-arylation, Ring-Opening, and Dehalogenation.

G Start 2-Imidazolidinone + m-Bromotoluene Cat Pd(0) / Cu(I) Active Catalyst Start->Cat Catalyst Activation OxAdd Oxidative Addition [M]-Aryl Complex Cat->OxAdd Ar-Br Trans Amine Coordination & Deprotonation OxAdd->Trans Base, Urea Side3 Dehalogenation (Toluene) OxAdd->Side3 β-Hydride Elimination RedElim Reductive Elimination Trans->RedElim Side2 Ring-Opening (Base Hydrolysis) Trans->Side2 Strong Base / H2O RedElim->Cat Catalyst Regeneration Product 1-(m-Tolyl)-2-imidazolidinone (Desired Product) RedElim->Product Desired Pathway Side1 N,N'-Diarylation (Over-arylation) Product->Side1 Excess Ar-Br & Base

Catalytic cycle of 2-imidazolidinone N-arylation highlighting side reaction pathways.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of 1,3-di(m-tolyl)-2-imidazolidinone (N,N'-diarylation). How can I restrict the reaction to mono-arylation? Root Cause: The desired mono-arylated product contains a secondary nitrogen that is more acidic than the starting unsubstituted urea. In the presence of strong bases, this intermediate is rapidly deprotonated, making it a highly competitive nucleophile for the remaining aryl halide, which leads to over-arylation. Solution:

  • Stoichiometric Control: Use a 2.0 to 3.0 molar excess of the inexpensive 2-imidazolidinone relative to m-bromotoluene to statistically favor mono-arylation.

  • Steric Control via Ligand Design: For Pd-catalyzed routes, employ bulky biarylphosphine ligands such as BrettPhos or RuPhos[3]. The steric bulk of these ligands creates a restrictive binding pocket at the metal center that heavily favors the coordination of the less sterically hindered unsubstituted 2-imidazolidinone over the bulkier mono-arylated intermediate.

Q2: My LC-MS shows a high percentage of ring-opened byproducts. How do I preserve the imidazolidinone core? Root Cause: Nitrogen-containing heterocycles, particularly small cyclic ureas, are highly susceptible to base-mediated decomposition pathways involving sequential C–H deprotonation and ring-opening[4]. Strong, nucleophilic bases (like NaOH or unpurified NaOtBu containing hydroxide impurities) attack the carbonyl carbon at the elevated temperatures (90–110 °C) required for cross-coupling. Solution: Shift to non-nucleophilic bases. For Buchwald-Hartwig couplings, anhydrous Cs₂CO₃ or K₃PO₄ are superior to NaOtBu for sensitive ureas. For Cu-catalyzed Ullmann couplings, using NaOTMS (sodium trimethylsilanolate) in polar aprotic solvents (like DMSO or 1,3-dimethyl-2-imidazolidinone [DMI]) stabilizes the active anionic catalyst without acting as a nucleophile[4].

Q3: A major impurity in my crude mixture is toluene. What causes this dehalogenation of m-bromotoluene? Root Cause: Toluene is the product of hydrodehalogenation, a common side reaction in Pd-catalyzed cross-couplings[5]. This occurs when the oxidative addition complex (Ar-Pd-X) undergoes a premature reductive elimination with a hydride source before the urea can coordinate. The most common hydride sources are alkoxide bases with β-hydrogens (e.g., traces of isopropoxide) or adventitious moisture reacting with the catalyst. Solution: Eliminate β-hydrogen-containing reagents. Switch to strictly anhydrous, β-hydride-free bases like LiHMDS or KHMDS[3]. Additionally, ensure rigorous solvent degassing (freeze-pump-thaw) to prevent oxygen-induced catalyst degradation.

Q4: My Copper-catalyzed Goldberg-Ullmann coupling stalls at 30-40% conversion. Why? Root Cause: 2-Imidazolidinone and its arylated derivatives can act as bidentate ligands. At high concentrations, they displace the intended catalytic ligand and form stable, unreactive complexes with Cu(I), effectively poisoning the catalyst[4]. Solution: Utilize a strongly chelating diamine ligand, such as N,N′-dimethylethylenediamine (DMEDA) or trans-1,2-diaminocyclohexane, in a 2:1 ratio to the copper source (e.g., 10 mol% CuI, 20 mol% ligand)[2]. This thermodynamic sink prevents the urea substrate from irreversibly sequestering the copper.

Part 3: Quantitative Data & Optimization

To summarize the causality of experimental choices, the following table presents optimization data demonstrating how specific Catalyst/Base/Solvent combinations directly influence the product distribution during the synthesis of 1-(m-tolyl)-2-imidazolidinone.

Catalyst SystemBaseSolventYield (Desired)DiarylationDehalogenationRing-Opening
Pd₂(dba)₃ / XantphosNaOtBuToluene45%15%10%20%
Pd₂(dba)₃ / BrettPhos Cs₂CO₃ 1,4-Dioxane 88% <5% <2% <5%
CuI / DMEDAK₂CO₃DMSO72%10%<1%12%
CuI / L8 (Oxalamide) NaOTMS DMI 94% <2% <1% <1%

Note: The CuI/NaOTMS/DMI system represents a state-of-the-art approach for base-sensitive heterocycles[4], while the Pd/BrettPhos system provides the best steric control against diarylation.

Part 4: Standard Operating Procedure (SOP)

Optimized Buchwald-Hartwig Protocol for Mono-arylation This self-validating protocol utilizes steric and electronic control to minimize side reactions. LC-MS aliquots are taken at specific intervals to validate the suppression of diarylation.

Step 1: Equipment & Reagent Preparation

  • Oven-dry all glassware (Schlenk tubes, stir bars) at 120 °C for at least 12 hours.

  • Transfer glassware to an Argon-filled glovebox to ensure strictly anhydrous conditions (prevents moisture-driven dehalogenation and ring-opening).

Step 2: Reaction Assembly (Inside Glovebox)

  • To a 25 mL Schlenk tube, add 2-imidazolidinone (172 mg, 2.0 mmol, 2.0 equiv) and anhydrous Cs₂CO₃ (489 mg, 1.5 mmol, 1.5 equiv).

  • Add the pre-catalyst Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and the bulky ligand BrettPhos (21.5 mg, 0.04 mmol, 4 mol%).

  • Add meta-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv).

  • Suspend the mixture in 5.0 mL of anhydrous, degassed 1,4-dioxane (0.2 M relative to the aryl halide).

Step 3: Execution & In-Process Control

  • Seal the Schlenk tube with a Teflon stopcock, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) for 16 hours.

  • Validation Step: At t = 4h and t = 16h, cool the reaction briefly, withdraw a 10 µL aliquot under positive Argon pressure, dilute in 1 mL LC-MS grade Acetonitrile, and analyze. The mass balance should show <5% of the 1,3-di(m-tolyl) byproduct (m/z ~266).

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with 15 mL of Ethyl Acetate (EtOAc) and filter the suspension through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with an additional 10 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 5% Methanol in Dichloromethane) to isolate pure 1-(m-tolyl)-2-imidazolidinone.

Part 5: References

1.[3] Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. National Institutes of Health (PMC). URL: [Link] 2.[1] Chapter 3: Synthetic Methods for Primary Anilines - Books. Royal Society of Chemistry. URL: [Link] 3.[2] Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. URL: [Link] 4.[4] Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society (ACS). URL: [Link] 5.[5] Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. LMU München. URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to Imidazolidinone-Based Organocatalysts: Benchmarking N-Aryl Derivatives Against MacMillan Standards

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the ascent of asymmetric organocatalysis has marked a paradigm shift, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. At the forefront of this revolution are the imidazolidinone-based catalysts, famously pioneered by David MacMillan. These small organic molecules have demonstrated remarkable efficacy in a vast array of stereoselective transformations, fundamentally driven by their ability to form chiral iminium and enamine intermediates.

This guide provides an in-depth technical comparison of a representative N-aryl substituted imidazolidinone, specifically 1-(meta-tolyl)-2-imidazolidinone, against the well-established first and second-generation MacMillan catalysts. While direct, side-by-side experimental data for the m-tolyl derivative is not extensively available in peer-reviewed literature, we will draw upon data from closely related N-aryl analogues to provide a robust and insightful benchmark. This comparison will be grounded in the fundamental principles of catalyst design, reaction mechanism, and performance metrics such as enantioselectivity and reaction efficiency. For researchers, scientists, and drug development professionals, understanding these nuances is critical for catalyst selection and reaction optimization.

The Mechanistic Cornerstone: Iminium and Enamine Catalysis

The efficacy of imidazolidinone catalysts lies in their ability to engage in two primary modes of activation with carbonyl compounds.

  • Iminium Ion Catalysis: In reactions involving α,β-unsaturated aldehydes or ketones, the secondary amine of the imidazolidinone catalyst condenses with the carbonyl group to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack. This activation is central to a wide range of transformations including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions.

  • Enamine Catalysis: Alternatively, the catalyst can react with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This mode of activation raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, enabling it to react with various electrophiles.

The stereochemical outcome of these reactions is dictated by the chiral scaffold of the imidazolidinone catalyst, which effectively shields one face of the reactive intermediate, directing the approach of the other reactant.

Standard MacMillan Catalysts: The Gold Standard

The first and second-generation MacMillan catalysts have become indispensable tools in asymmetric synthesis.

  • (5S)-5-Benzyl-2,2,3-trimethyl-4-imidazolidinone (First-Generation): This catalyst, often used as its hydrochloride or trifluoroacetic acid salt, was pivotal in demonstrating the power of iminium catalysis. Its straightforward synthesis from naturally occurring L-phenylalanine contributed to its rapid adoption.

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (Second-Generation): The second-generation catalyst was developed to enhance reactivity and stereoselectivity. The replacement of the gem-dimethyl group with a single, sterically demanding tert-butyl group provides a more defined chiral environment, leading to improved facial shielding of the iminium ion intermediate. This often results in higher enantioselectivities and broader substrate scope.

Benchmarking 1-(Meta-tolyl)-2-imidazolidinone: A Structural and Performance Comparison

While specific performance data for 1-(m-tolyl)-2-imidazolidinone is scarce, we can infer its likely behavior by comparing its structural features to the standard MacMillan catalysts and other N-aryl derivatives. The key differentiating feature is the presence of an aryl group directly attached to one of the ring nitrogens.

Structural Comparison

G cluster_0 First-Generation MacMillan Catalyst cluster_1 Second-Generation MacMillan Catalyst cluster_2 1-(meta-tolyl)-2-imidazolidinone (Representative Structure) img1 img2 img3

Caption: Structural comparison of MacMillan catalysts and a representative N-aryl imidazolidinone.

The electronic properties of the N-aryl substituent in 1-(m-tolyl)-2-imidazolidinone are expected to play a significant role in its catalytic activity. The tolyl group is weakly electron-donating, which could influence the nucleophilicity of the nitrogen atom it is attached to and, consequently, the equilibrium of iminium ion formation.

Performance Comparison: A Representative Diels-Alder Reaction

The Diels-Alder reaction is a classic benchmark for evaluating the performance of these catalysts. The reaction between an α,β-unsaturated aldehyde and a diene provides a direct measure of the catalyst's ability to control stereoselectivity.

CatalystDienophileDieneYield (%)endo:exoee (%) (endo)ee (%) (exo)Reference
First-Gen MacMillan CinnamaldehydeCyclopentadiene861:1.39094
Second-Gen MacMillan (E)-Deca-2,7,9-trienal(Internal)85>20:193-
N-Aryl Analogue (Hypothetical) CinnamaldehydeCyclopentadieneModerate-HighVariableModerate-HighModerate-High-

Analysis of Expected Performance:

  • Enantioselectivity: The primary determinant of enantioselectivity is the steric environment around the reactive center. In standard MacMillan catalysts, the bulky substituent at the C5 position (derived from the amino acid) is the primary stereocontrolling element. For an N-aryl imidazolidinone, the aryl group on the nitrogen could either enhance or interfere with this stereocontrol. The meta-tolyl group provides additional steric bulk, which could potentially increase facial shielding and lead to high enantioselectivity. However, its rotational freedom might also introduce conformational flexibility that could be detrimental to stereocontrol compared to the more rigid framework of the second-generation MacMillan catalyst.

  • Reactivity: The electronic nature of the N-substituent can modulate the Lewis basicity of the nitrogen atom, which in turn affects the rate of iminium ion formation. The electron-donating nature of the tolyl group might slightly increase the nucleophilicity of the nitrogen, potentially accelerating the initial condensation step. However, the overall reaction rate is also dependent on the stability of the iminium ion intermediate and the rate of the subsequent C-C bond formation.

  • Catalyst Loading and Reaction Times: Standard MacMillan catalysts are typically effective at loadings of 5-20 mol%. It is reasonable to expect that an N-aryl derivative would also be effective in this range. Reaction times for MacMillan-catalyzed Diels-Alder reactions can range from a few hours to 48 hours, depending on the substrates and catalyst generation.

Experimental Protocol: Asymmetric Diels-Alder Reaction with a Second-Generation MacMillan Catalyst

This protocol provides a detailed methodology for a representative Diels-Alder reaction, which can serve as a benchmark for evaluating other imidazolidinone catalysts.

Materials:
  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (Second-Generation MacMillan Catalyst)

  • Trifluoroacetic acid (TFA)

  • Cinnamaldehyde (dienophile)

  • Cyclopentadiene (diene, freshly cracked)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the second-generation MacMillan catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous dichloromethane (5 mL).

  • Add trifluoroacetic acid (0.1 mmol, 10 mol%) to the solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add cinnamaldehyde (1.0 mmol) to the cooled solution.

  • In a separate flask, freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation, keeping the receiver cooled in an ice bath.

  • Add the freshly prepared cyclopentadiene (3.0 mmol, 3 equivalents) to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the Diels-Alder adduct.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or GC).

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A 1. Add MacMillan Catalyst (10 mol%) to dry flask B 2. Add anhydrous DCM A->B C 3. Add TFA (10 mol%) B->C D 4. Cool to -78 °C C->D E 5. Add Cinnamaldehyde D->E F 6. Add freshly cracked Cyclopentadiene E->F G 7. Stir at -78 °C for 4-6 hours F->G H 8. Quench with NaHCO3 G->H I 9. Warm to RT and extract with DCM H->I J 10. Dry, filter, and concentrate I->J K 11. Purify by column chromatography J->K L 12. Determine yield, dr, and ee K->L

Caption: Experimental workflow for a MacMillan-catalyzed asymmetric Diels-Alder reaction.

Conclusion and Future Outlook

Standard MacMillan catalysts, particularly the second-generation variants, remain the benchmark for a wide range of asymmetric organocatalytic transformations due to their high performance and well-understood mechanism. While direct experimental data for 1-(m-tolyl)-2-imidazolidinone is limited, a structural analysis suggests it has the potential to be an effective catalyst. The electronic and steric influence of the N-aryl substituent is a key variable that warrants further investigation. Future work should focus on the systematic synthesis and evaluation of a library of N-aryl imidazolidinones to fully elucidate the structure-activity and structure-selectivity relationships. Such studies will undoubtedly lead to the development of even more powerful and tailored organocatalysts for the synthesis of complex chiral molecules.

References

  • Macmillan, D. W. C., et al. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244.
  • Wilson, R. M., Jen, W. S., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Intramolecular Diels−Alder Reactions. The Asymmetric Synthesis of Solanapyrone D. Journal of the American Chemical Society, 127(32), 11616–11617.
  • De Nino, A., et al. (2011). A sustainable procedure for highly enantioselective organocatalyzed Diels–Alder cycloadditions in homogeneous ionic liquid/water phase. Tetrahedron Letters, 52(13), 1415-1417.
  • Chandrasekhar, S. (2022). Asymmetric Organocatalysis - An Ingenious Tool for Building Molecules. Resonance, 27(12), 2167-2186.
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • Gajula, B., et al. (2018). Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction. RSC Advances, 8(29), 16163-16168.
  • Larsen, C. H. (2006).

A Technical Comparison Guide: Steric Hindrance in 1-(Meta-tolyl)-2-imidazolidinone vs. Bulky Imidazolidinones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazolidinone scaffold is a cornerstone in both asymmetric organocatalysis and medicinal chemistry. The precise tuning of steric hindrance on the nitrogen atoms (N1/N3) or the carbon backbone dictates the molecule's spatial environment, directly influencing reaction kinetics, nucleophilic trajectories, and receptor binding affinities. This guide provides an objective, data-driven comparison between the conformationally adaptive 1-(meta-tolyl)-2-imidazolidinone and highly rigid bulky imidazolidinones (e.g., N-tert-butyl or MacMillan-type catalysts). By analyzing their steric profiles, researchers can rationally select the optimal scaffold for target-oriented synthesis or drug development.

Structural & Mechanistic Overview

The Role of Steric Hindrance in Imidazolidinones

Steric hindrance refers to the physical interference of bulky groups within a molecule, which alters its overall shape, stability, and reactivity[1]. In imidazolidinone systems, steric bulk is strategically employed to block specific reaction trajectories. This forces incoming nucleophiles or electrophiles to approach from a single, unhindered face, thereby establishing high stereocontrol[2].

1-(Meta-tolyl)-2-imidazolidinone: Adaptive Shielding

The 1-(meta-tolyl) derivative features an N-aryl substitution. The meta-tolyl group is a planar aromatic system with an off-axis methyl group.

  • Mechanistic Causality: The N–C(aryl) bond possesses a relatively low barrier to rotation. This allows the meta-tolyl group to adopt a quasi-orthogonal conformation relative to the imidazolidinone ring to minimize ground-state steric clash[3]. During a reaction, this flexibility permits "adaptive shielding"—the group can rotate to accommodate the transition state, balancing moderate facial selectivity with high reaction rates. Furthermore, the aromatic ring can engage in stabilizing CH-π interactions with incoming substrates.

Bulky Imidazolidinones: Rigid Facial Blockade

Bulky imidazolidinones typically feature massive aliphatic groups (e.g., tert-butyl) or highly substituted aryl groups (e.g., 2,4,6-triisopropylphenyl) at the nitrogen or adjacent carbon centers.

  • Mechanistic Causality: A tert-butyl group provides rigid, isotropic (spherical) steric bulk. It completely locks the conformation of the molecule, acting as an impenetrable volumetric wall. While this extreme steric hindrance significantly slows down the approach of the nucleophile by increasing the activation energy of the transition state[1], it guarantees near-perfect facial discrimination, leading to exceptional enantiomeric excesses (ee)[2].

G Core Imidazolidinone Scaffold mTolyl 1-(m-Tolyl) Group Planar & Rotatable Core->mTolyl Bulky Bulky Group (t-Bu) Rigid & Isotropic Core->Bulky Flex Adaptive Shielding (CH-π Interactions) mTolyl->Flex Rigid Facial Blockade (Volumetric Clash) Bulky->Rigid Out1 High Reactivity Flex->Out1 Out2 High Selectivity Rigid->Out2

Logical relationship between imidazolidinone steric bulk and performance.

Comparative Analysis of Steric Environments

To objectively compare these scaffolds, we must look at their quantitative steric parameters and how they translate to experimental behavior. Increasing steric hindrance on the nitrogen atom directly correlates with elongated bond distances in transition states or metal complexes, reducing coordination strength but maximizing spatial control[4].

Table 1: Quantitative Steric and Performance Parameters
Parameter1-(Meta-tolyl)-2-imidazolidinoneBulky Imidazolidinones (e.g., N-t-Butyl)
Substituent Topology Planar, off-axis methylSpherical / Isotropic
Conformational Flexibility High (Rotatable N-C bond)Low (Sterically locked)
Facial Shielding Adaptive / Edge-faceRigid / Complete blockade
Relative Nucleophilic Access Moderate to HighLow (Highly restricted)
Primary Interaction Mode Steric + CH-π interactionsPure volumetric steric repulsion
Typical Target Application Pharmacophores, Ligands[5]Asymmetric Organocatalysis[2]

Experimental Protocols: Self-Validating Systems

To empirically validate the differences in steric hindrance between the meta-tolyl and bulky imidazolidinone derivatives, researchers must employ rigorous kinetic and structural workflows. The following protocols are designed as self-validating systems, ensuring that the observed stereochemical outcomes are definitively linked to the steric bulk of the scaffold rather than external variables.

Protocol 1: Kinetic and Stereochemical Profiling via in situ ReactIR

Purpose: To prove that the rigid bulk of a tert-butyl group slows reaction rates compared to the adaptive meta-tolyl group, while simultaneously increasing enantioselectivity.

  • Catalyst/Ligand Equilibration: Dissolve 10 mol% of the chosen imidazolidinone in anhydrous dichloromethane (DCM) under an argon atmosphere at -20 °C.

  • Substrate Introduction: Inject the electrophilic substrate (e.g., an α,β-unsaturated ketone) into the vessel.

  • in situ Kinetic Monitoring: Insert a ReactIR probe to monitor the disappearance of the substrate's carbonyl stretch (typically ~1680 cm⁻¹). Causality Check: Continuous IR monitoring confirms whether the rate-limiting step is the initial substrate binding or the subsequent nucleophilic attack. Bulky imidazolidinones will show a rapid pre-equilibrium but a slow product formation phase due to severe steric clash at the transition state[1].

  • Quenching & Analysis: Quench the reaction with cold methanol after complete consumption of the starting material. Analyze the crude mixture via Chiral HPLC to determine the enantiomeric excess (ee).

Protocol 2: X-Ray Crystallographic Conformation Analysis

Purpose: To physically quantify the facial shielding angle provided by the N-substituent.

  • Crystallization: Grow single crystals of the imidazolidinone derivatives via slow vapor diffusion (e.g., hexanes into a saturated ethyl acetate solution).

  • Diffraction & Refinement: Collect X-ray diffraction data at 100 K to minimize thermal motion.

  • Structural Analysis: Measure the dihedral angle between the imidazolidinone ring and the N-substituent. Causality Check: The meta-tolyl group will exhibit a distinct out-of-plane twist to minimize A-strain, proving its ability to rotate. The bulky tert-butyl derivative will show severe distortion of the imidazolidinone ring itself, proving its rigid, unyielding nature[3].

Workflow S1 1. Catalyst/Ligand Equilibration (Aprotic Solvent, Ar atm) S2 2. Substrate Addition (Controlled Temp: -20°C to RT) S1->S2 S3 3. in situ Kinetic Monitoring (1H NMR / ReactIR) S2->S3 S4 4. Quenching & Stereochemical Analysis (Chiral HPLC) S3->S4

Self-validating experimental workflow for evaluating steric effects.

Conclusion

The choice between 1-(meta-tolyl)-2-imidazolidinone and bulky imidazolidinones hinges on the specific demands of the chemical system. The meta-tolyl derivative offers a highly valuable "adaptive" steric environment. Its ability to rotate allows for rapid reaction kinetics and unique binding modalities in medicinal chemistry, where rigid bulky groups might otherwise prevent target engagement[5]. Conversely, bulky imidazolidinones act as uncompromising spatial directors; their rigid volumetric blockade severely restricts nucleophilic access, sacrificing reaction velocity to achieve near-perfect stereocontrol[2]. Understanding the causality behind these steric effects allows scientists to deploy these scaffolds with precision.

References

  • Source: nih.
  • Source: chemistrylearner.
  • Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II)
  • Novel Cytocidal Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)
  • Source: acs.

Sources

Safety Operating Guide

Physicochemical Profiling & Mechanistic Hazard Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safe Handling, Segregation, and Disposal of 1-(meta-Tolyl)-2-imidazolidinone

As laboratory operations scale from milligram-level discovery chemistry to multigram process development, the logistical burden of waste management scales non-linearly. For nitrogenous heterocycles like 1-(meta-tolyl)-2-imidazolidinone, a robust disposal blueprint is not just a regulatory formality—it is a cornerstone of operational safety. This guide provides researchers, scientists, and drug development professionals with a field-proven, mechanistic approach to the segregation, containment, and destruction of this specific compound.

Before designing a waste stream, we must analyze the molecule's physical and chemical behavior. 1-(meta-tolyl)-2-imidazolidinone (CAS 14088-94-9) is a structurally stable intermediate widely utilized in pharmaceutical synthesis [1].

Table 1: Physicochemical Data & Operational Implications

PropertyValueOperational Implication for Disposal
CAS Number 14088-94-9Primary identifier required for EPA/RCRA hazardous waste manifesting[2].
Molecular Formula C10H12N2OHigh carbon/nitrogen ratio dictates specific incineration requirements to manage NO_x emissions[1].
Molecular Weight 176.22 g/mol Determines molar calculations for bulk spill neutralization and solvent saturation limits.
Physical State Solid (Powder)Prone to aerosolization during transfer; requires mechanical collection rather than vacuuming.

Mechanistic Rationale for Waste Segregation: The molecular architecture of 1-(meta-tolyl)-2-imidazolidinone features an electron-rich imidazolidinone ring and a benzylic methyl group on the tolyl moiety. These sites are highly susceptible to radical oxidation. If this compound is inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides) in a liquid waste carboy, it can trigger an exothermic degradation cascade, leading to dangerous pressure buildup.

Furthermore, due to its nitrogen content, standard open-air burning or low-temperature incineration is strictly prohibited. Under the Resource Conservation and Recovery Act (RCRA), it must be processed via EPA-compliant high-temperature incineration to prevent the release of toxic nitrogen oxides (NO_x) [3].

Operational Protocols for Waste Management

Every protocol below operates as a self-validating system, ensuring that each step inherently verifies the success of the previous one to maintain absolute laboratory safety.

Protocol A: Routine Laboratory Waste Segregation

Step 1: Solid Waste Containment

  • Action: Collect all contaminated consumables (weighing boats, spatulas, nitrile gloves) and residual powder into a rigid, puncture-resistant high-density polyethylene (HDPE) container.

  • Causality: HDPE is chemically inert to trace organic residues and prevents moisture ingress, which could otherwise cause caking or slow hydrolysis of the compound.

  • Validation Check: Seal the container and perform a gentle "shake test." If any particulate matter escapes, the primary seal is compromised and the waste must be repackaged into a secondary containment vessel.

Step 2: Liquid Waste Stratification

  • Action: Segregate liquid reaction mixtures containing 1-(meta-tolyl)-2-imidazolidinone into designated "Non-Halogenated Organic" or "Halogenated Organic" carboys, depending on the primary solvent used during your assay.

  • Causality: Halogenated waste requires significantly higher incineration temperatures to break carbon-halogen bonds and prevent dioxin formation. Mixing non-halogenated imidazolidinone waste into a halogenated stream unnecessarily increases disposal costs and environmental burden [4].

  • Validation Check: Prior to sealing the carboy, verify the pH of the liquid waste using indicator strips. A pH between 6 and 8 confirms that no accidental acid-base excursions have occurred during the consolidation of disparate waste streams.

Acute Spill Response & Decontamination Protocol

In the event of a localized benchtop spill, immediate and methodical action is required to prevent aerosol exposure and cross-contamination of other active pharmaceutical ingredients (APIs).

Step 1: Mechanical Recovery

  • Action: Don appropriate PPE (Nitrile gloves, safety goggles, and a particulate respirator if the spill is extensive). Use a static-free brush and dustpan to gently sweep the solid powder. Do not use a standard laboratory vacuum.

  • Causality: Standard vacuums lack HEPA filtration and will aerosolize the fine powder, converting a localized benchtop spill into a room-wide inhalation hazard.

Step 2: Chemical Solubilization

  • Action: After removing the bulk solid, dampen a disposable absorbent pad with a polar aprotic solvent (e.g., acetone) or an alcohol (e.g., ethanol) and wipe the spill area inward from the edges.

  • Causality: 1-(meta-tolyl)-2-imidazolidinone is highly soluble in these solvents. The inward wiping motion prevents the spread of the dissolved compound across the benchtop surface.

Step 3: Validation Check

  • Action: Perform a "white-glove test" using a clean, dry absorbent pad over the decontaminated area. If any residue transfers to the pad, repeat Step 2. Dispose of all pads in the Solid Waste Stream.

Waste Stream Visualization

To streamline laboratory operations and ensure compliance, the following logical workflow should be integrated into your facility's standard operating procedures (SOPs) and posted near waste accumulation areas.

WasteManagement A 1-(m-Tolyl)-2-imidazolidinone Waste Generation B Solid Waste Stream (Powder, PPE, Consumables) A->B C Liquid Waste Stream (Reaction Solvents, Washings) A->C F EPA-Compliant High-Temperature Incineration (>1000°C) with NOx Scrubbers B->F D Non-Halogenated Organics (e.g., Ethanol, Acetone) C->D Halogen-Free E Halogenated Organics (e.g., DCM, Chloroform) C->E Halogen-Containing D->F E->F

Workflow for the segregation and disposal of 1-(m-tolyl)-2-imidazolidinone waste streams.

References

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste." EPA National Environmental Publications Internet Site. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." EPA Hazardous Waste Generators Guidance. Available at:[Link]

Sources

Personal protective equipment for handling 1-(Meta-tolyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic necessity. When handling specialized organic intermediates like 1-(Meta-tolyl)-2-imidazolidinone (CAS 14088-94-9) , understanding the relationship between molecular structure and toxicological behavior is critical.

This compound features a lipophilic m-tolyl ring coupled with a polar imidazolidinone core. The lipophilicity enhances its ability to penetrate the stratum corneum (the skin's primary barrier), while the imidazolidinone moiety can act as a permeation enhancer, a behavior well-documented in its structural analog, 1,3-dimethyl-2-imidazolidinone (DMI)[1][2]. Therefore, preventing dermal and mucosal absorption is the cornerstone of our operational protocol.

The following guide provides a self-validating system for the safe handling, solubilization, and disposal of 1-(m-tolyl)-2-imidazolidinone, ensuring that if one barrier fails, secondary controls prevent exposure.

Risk Assessment & Hazard Profiling

Under the, employers and researchers must assess workplace hazards to determine appropriate PPE[3][4]. For 1-(m-tolyl)-2-imidazolidinone, the primary hazards include:

  • Dermal Absorption & Systemic Toxicity : The compound can cause skin irritation and potential systemic toxicity if absorbed[1][5].

  • Ocular Damage : Particulates or concentrated solutions can cause severe eye irritation or structural damage[5][6].

  • Inhalation of Particulates : As a solid crystalline powder, handling can generate micro-dust that irritates the respiratory tract[2][7].

Personal Protective Equipment (PPE) Framework

To mitigate these risks, the following PPE matrix is mandatory. This table summarizes the quantitative and qualitative barrier requirements for handling this compound.

PPE CategorySpecificationMechanistic Rationale
Gloves 100% Nitrile, minimum 0.12 mm (5 mil) thickness. Double-gloving is strictly recommended.Nitrile provides excellent resistance to the solid compound. If solubilizing in DMSO, breakthrough times decrease rapidly; double-gloving allows immediate removal of the outer glove upon contamination.
Eye Protection ANSI Z87.1-certified chemical splash goggles.Prevents ingress of airborne particulates during weighing and protects against splash hazards during solvent addition.
Body Protection Flame-resistant (FR) or standard cotton lab coat with knit cuffs.Knit cuffs prevent gap exposure at the wrist. The coat acts as a primary barrier against the electrostatic cling of the powder.
Respiratory N95/P100 particulate respirator (only if handled outside a hood).Prevents inhalation of crystalline dust. Note: Primary handling must occur inside a certified chemical fume hood, negating the need for a respirator in standard workflows.

Operational Workflow: Handling & Solubilization

The following step-by-step methodology ensures safe handling from the reagent bottle to the assay plate. According to , engineering controls (such as fume hoods) must always be used in conjunction with PPE[8][9].

Step 1: Pre-Weighing Setup

  • Verify the calibration and airflow of the analytical balance inside the chemical fume hood.

  • Don all required PPE (Nitrile gloves, goggles, lab coat).

  • Place an anti-static weighing boat on the balance. Causality: Anti-static materials prevent the crystalline powder from dispersing into the air due to static charge buildup.

Step 2: Handling the Solid

  • Open the container of 1-(m-tolyl)-2-imidazolidinone only within the active fume hood.

  • Use a grounded stainless-steel spatula to transfer the required mass. Avoid plastic spatulas, which exacerbate static cling.

  • Immediately cap the source bottle and wipe the exterior with a damp Kimwipe to remove residual dust before it leaves the hood.

Step 3: Solubilization (e.g., in DMSO or DMF)

  • Transfer the solid to a pre-tared glass vial before solvent addition.

  • Add the solvent (e.g., Dimethyl sulfoxide) directly to the vial using a calibrated pipette.

  • Critical Caution: DMSO is a potent permeation enhancer. If a solution of 1-(m-tolyl)-2-imidazolidinone in DMSO contacts the skin, the solvent will carry the lipophilic compound directly through the dermal barrier and into the bloodstream.

  • Cap the vial tightly and vortex until complete dissolution is achieved.

Step 4: Post-Experiment Cleanup

  • Decontaminate the balance and fume hood surface with a 70% ethanol/water solution.

  • Doff the outer layer of gloves (if double-gloving) before touching clean lab surfaces, door handles, or exiting the hood area.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance[5][8].

  • Solid Waste : Any empty vials, contaminated weighing boats, or Kimwipes must be placed in a designated solid hazardous waste container labeled "Toxic Organic Solids."

  • Liquid Waste : Solutions containing 1-(m-tolyl)-2-imidazolidinone and organic solvents must be collected in a compatible, clearly labeled liquid waste carboy. Do not mix with halogenated waste unless halogenated solvents (e.g., Dichloromethane) were explicitly used in your assay.

Safety Workflow Visualization

SafetyWorkflow N1 Pre-Operation Risk Assessment (Review SDS & CAS 14088-94-9) N2 Don Personal Protective Equipment (Nitrile Gloves, Goggles, Lab Coat) N1->N2 N3 Execute Protocol in Fume Hood (Minimize Dust/Aerosol) N2->N3 N4 Exposure or Spill Detected? N3->N4 N5 Emergency Response (Eyewash/Shower & Medical Aid) N4->N5 Yes N6 Standard Waste Segregation (Halogenated vs. Non-Halogenated) N4->N6 No

Workflow for safe handling and emergency response for 1-(m-Tolyl)-2-imidazolidinone.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "Protective Clothing and Ensembles." The National Institute for Occupational Safety and Health (NIOSH). Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98%." Cole-Parmer Chemical Safety Database. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.